molecular formula C8H9N3 B12999768 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B12999768
M. Wt: 147.18 g/mol
InChI Key: CWWAPMOEVNJEEL-UHFFFAOYSA-N
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Description

2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C8H9N3/c1-5-6(2)11-8-7(10-5)3-4-9-8/h3-4H,1-2H3,(H,9,11)

InChI Key

CWWAPMOEVNJEEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CN2)C

Origin of Product

United States

Foundational & Exploratory

The Biological Versatility of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the 5H-pyrrolo[2,3-b]pyrazine Scaffold in Medicinal Chemistry

The 5H-pyrrolo[2,3-b]pyrazine core, a privileged heterocyclic scaffold, has garnered significant attention in contemporary drug discovery due to the diverse biological activities exhibited by its derivatives.[1] This bicyclic system, comprised of fused pyrazine and pyrrole rings, serves as a versatile template for the design of potent and selective therapeutic agents.[1] While a broad spectrum of derivatives has been explored, this guide will delve into the biological landscape of the 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine subclass, contextualized within the broader activities of the parent scaffold.

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine core have demonstrated a remarkable range of pharmacological effects, including potent kinase inhibition, and promising anticancer and antiviral activities.[1][2] The strategic placement of substituents on this scaffold allows for the fine-tuning of physicochemical properties and target engagement, making it a fertile ground for the development of novel therapeutics. This guide will provide an in-depth exploration of the key biological activities, underlying mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.

Kinase Inhibition: A Dominant Biological Activity

A predominant theme in the biological evaluation of 5H-pyrrolo[2,3-b]pyrazine derivatives is their potent activity as kinase inhibitors.[2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be an effective hinge-binding motif, a critical interaction for ATP-competitive kinase inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

A significant body of research has focused on the development of 5H-pyrrolo[2,3-b]pyrazine derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][5] Aberrant FGFR signaling is a key driver in various cancers, making it a compelling therapeutic target.[4]

Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been rationally designed to occupy the ATP-binding pocket of the FGFR kinase domain.[4] The core scaffold typically forms hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP. Substituents at various positions on the pyrrolopyrazine ring are then optimized to extend into and interact with specific sub-pockets of the active site, thereby enhancing potency and selectivity.[4]

FGFR_Inhibition cluster_cell FGFR Signaling Inhibition cluster_inhibition FGFR FGFR Downstream_Signaling Downstream Signaling (e.g., MEK-ERK, PI3K-Akt) FGFR->Downstream_Signaling Pyrrolo_Pyrazine 5H-pyrrolo[2,3-b]pyrazine Derivative Pyrrolo_Pyrazine->FGFR Binds to ATP pocket ATP ATP ATP->FGFR Competitive Binding Proliferation Tumor Growth & Angiogenesis Downstream_Signaling->Proliferation

Caption: Inhibition of FGFR signaling by 5H-pyrrolo[2,3-b]pyrazine derivatives.

Systematic structural modifications of the 5H-pyrrolo[2,3-b]pyrazine scaffold have yielded potent and selective FGFR inhibitors. For instance, the introduction of a sulfonyl group at the N5 position and various substituted pyrazole moieties at the C3 position have been shown to be critical for high-affinity binding to FGFR1.[4]

Compound IDR1 (at C3)R2 (at N5)FGFR1 IC50 (nM)Reference
9 1-methyl-1H-pyrazol-4-yl6-chloroimidazo[2,1-b]thiazole-5-sulfonyl>1000[4]
10 1-methyl-1H-pyrazol-4-ylpyrazolo[1,5-a]pyrimidine-3-sulfonyl480[4]
12 1-methyl-1H-pyrazol-4-yl1-(2-fluoroethyl)-1H-imidazole-4-sulfonyl28[4]
13 1H-pyrazol-4-yl1-(2-fluoroethyl)-1H-imidazole-4-sulfonyl11[4]

Table 1: FGFR1 Inhibitory Activity of Selected 5H-pyrrolo[2,3-b]pyrazine Derivatives. [4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)
  • Reagents and Materials: Recombinant human FGFR1 kinase domain, biotinylated poly(Glu-Tyr) substrate, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compounds (2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine derivatives), and a detection system (e.g., HTRF or AlphaScreen).

  • Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the kinase buffer, FGFR1 enzyme, and the test compound. c. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP. e. Incubate for a specific duration (e.g., 60 minutes) at room temperature. f. Stop the reaction by adding a solution containing EDTA. g. Add the detection reagents (e.g., streptavidin-coated donor beads and phosphotyrosine-specific antibody-conjugated acceptor beads for AlphaScreen). h. Incubate in the dark to allow for signal development. i. Read the plate on a suitable plate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Anticancer Activity: Beyond Kinase Inhibition

The anticancer properties of pyrrolopyrazine derivatives are not solely attributed to their kinase inhibitory effects. These compounds have demonstrated broader cytotoxic effects against various cancer cell lines, suggesting the involvement of multiple mechanisms of action.[6]

Cytotoxicity Against Cancer Cell Lines

While specific data for 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine derivatives is limited in the public domain, related pyrazine-containing heterocyclic compounds have shown significant in vitro cytotoxicity.[6]

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzimidazole-pyrazine derivativeMCF-7 (Breast)1.23[6]
Benzimidazole-pyrazine derivativeA549 (Lung)2.45[6]
Benzimidazole-pyrazine derivativeDU-145 (Prostate)3.12[6]

Table 2: In Vitro Cytotoxicity of Representative Pyrazine Derivatives. [6]

Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine derivatives for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Antiviral Potential: An Emerging Area of Investigation

While kinase inhibition and anticancer activity are the most extensively studied aspects of 5H-pyrrolo[2,3-b]pyrazine derivatives, the broader class of pyrrolopyrazines has also shown promise as antiviral agents.[2] The structural similarities to nucleosides suggest that these compounds could potentially interfere with viral replication processes.

Antiviral_Workflow cluster_screening Antiviral Screening cluster_mechanism Mechanism of Action Studies Start Synthesized 2,3-dimethyl-5H- pyrrolo[2,3-b]pyrazine Derivatives Compound_Treatment Treatment with Derivatives Start->Compound_Treatment Cell_Culture Host Cell Culture Viral_Infection Viral Infection Cell_Culture->Viral_Infection Viral_Infection->Compound_Treatment Viral_Titer Measurement of Viral Titer (e.g., Plaque Assay, qPCR) Compound_Treatment->Viral_Titer EC50 Determine EC50 Viral_Titer->EC50 Time_of_Addition Time-of-Addition Assay EC50->Time_of_Addition Enzyme_Inhibition Viral Polymerase/Protease Inhibition Assays Time_of_Addition->Enzyme_Inhibition Identify_Target Identify Viral Target Enzyme_Inhibition->Identify_Target

Caption: General workflow for the evaluation of antiviral activity.

Further research is warranted to specifically evaluate the antiviral efficacy of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine derivatives against a panel of viruses and to elucidate their mechanisms of action.

Conclusion and Future Directions

The 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine scaffold represents a promising starting point for the development of novel therapeutic agents. The broader class of 5H-pyrrolo[2,3-b]pyrazine derivatives has demonstrated significant potential as potent kinase inhibitors, particularly targeting FGFR, and as anticancer agents. The methyl groups at the 2 and 3 positions of the pyrazine ring may influence the planarity, solubility, and metabolic stability of the molecule, potentially offering advantages in drug development.

Future research in this area should focus on:

  • Synthesis and Screening: The synthesis of a focused library of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine derivatives and their systematic screening against a broad panel of kinases and cancer cell lines.

  • Antiviral Evaluation: A thorough investigation of the antiviral potential of these compounds against a range of viruses.

  • Mechanism of Action Studies: In-depth studies to elucidate the precise molecular targets and signaling pathways modulated by these derivatives.

  • In Vivo Efficacy: Preclinical evaluation of lead compounds in relevant animal models of cancer and infectious diseases.

By leveraging the structural insights and experimental methodologies outlined in this guide, researchers can unlock the full therapeutic potential of this versatile and promising class of molecules.

References

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link][4][5]

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(52), 32835-32855. [Link][2]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]

  • Tyrosine kinase fibroblast growth factor receptor (FGFR), which is aberrant in various cancer types, is a promising target for cancer therapy... (2025, October 16). ResearchGate. [Link][3]

  • Jiang, A., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [Link]

  • Jiang, A., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2017). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 22(11), 1839. [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Scilit. [Link]

  • Khan, I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. [Link]

  • Khan, I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and A. PMC. [Link]

  • Rao, Y. J., et al. (2024). Synthesis and anticancer studies of novel benzimidazole/benzoxazole-pyrazine derivatives. Arkat USA. [Link][6]

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). The structure of pyrrolopyrazine analogs with antiviral activity. ResearchGate. [Link]

  • View of Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. (n.d.). Iraqi National Journal of Chemistry. [Link]

  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (2024, May 10). Semantic Scholar. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]

Sources

Structure-Activity Relationship (SAR) of Pyrrolo[2,3-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The pyrrolo[2,3-b]pyrazine scaffold (5H-pyrrolo[2,3-b]pyrazine) represents a privileged bicyclic heteroaromatic system in medicinal chemistry, particularly within the kinase inhibitor space. Structurally, it consists of a distinct electron-deficient pyrazine ring fused to an electron-rich pyrrole ring. This "push-pull" electronic character, combined with its ability to function as a bioisostere of purine and 7-azaindole (pyrrolo[2,3-b]pyridine), makes it an ideal template for ATP-competitive inhibition.

Physicochemical Profile[1][2][3][4]
  • H-Bond Donors (HBD): 1 (N5-H, unless substituted).

  • H-Bond Acceptors (HBA): 2 (N1, N4).

  • Aromaticity: 10

    
    -electron system; the pyrrole ring is electron-rich (nucleophilic at C6/C7), while the pyrazine ring is electron-deficient (electrophilic, facilitating nucleophilic aromatic substitution).
    
  • Bioisosterism: Often employed to replace pyrazolo[4,3-b]pyridine or quinoxaline cores to fine-tune solubility and metabolic stability.

Numbering Scheme

Correct IUPAC numbering is critical for interpreting SAR data.

  • Positions 1, 4: Pyrazine nitrogens (Hinge binding).

  • Positions 2, 3: Pyrazine carbons.[1][2][3][4][5][6][7][8][9][10]

  • Position 5: Pyrrole nitrogen (Solvent front/Sugar pocket).

  • Positions 6, 7: Pyrrole carbons.

G cluster_legend Functional Zones N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 N4 N4 C3->N4 Vector ATP Pocket Vector (C3 Substituents) C4a N4->C4a C4a->N1 C7a C4a->C7a Fusion N5 N5 C6 C6 N5->C6 C7 C7 C6->C7 C7->C7a C7a->N5 Hinge Hinge Region Binding (N1/N4) Solvent Solvent Front / Solubilizing (N5 Substituents)

Figure 1: Numbering scheme and functional zones of the 5H-pyrrolo[2,3-b]pyrazine scaffold.

Synthetic Accessibility & Core Functionalization

Accessing the core and introducing diversity at specific positions is the first step in SAR exploration. The electron-deficient nature of the pyrazine ring allows for halogenation and subsequent cross-coupling.

Key Synthetic Pathways
  • De Novo Synthesis: Condensation of 2,3-diaminopyrazine with ketones or aldehydes (less common for complex derivatives).

  • Functionalization of Pre-formed Scaffolds:

    • C3-Halogenation: Bromination of 5H-pyrrolo[2,3-b]pyrazine typically occurs at C3 (or C7 depending on conditions, but C3 is preferred for kinase vectors).

    • N5-Alkylation/Sulfonylation: The pyrrole nitrogen is acidic and readily deprotonated (NaH) for reaction with alkyl halides or sulfonyl chlorides.

    • Suzuki-Miyaura Coupling: Pd-catalyzed coupling at C3-Br allows introduction of aryl/heteroaryl groups.

Protocol: General Synthesis of 3-Aryl-5-sulfonyl-pyrrolo[2,3-b]pyrazine

This protocol is adapted from high-potency FGFR inhibitor workflows (e.g., Compound 13 series).

  • Starting Material: 3-Bromo-5H-pyrrolo[2,3-b]pyrazine.[11]

  • Step A (N5-Protection/Functionalization):

    • Dissolve starting material in anhydrous DMF.

    • Add NaH (1.2 eq) at 0°C; stir for 30 min.

    • Add sulfonyl chloride (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) or alkyl halide.

    • Stir at RT for 2-4 h. Quench with water, extract with EtOAc.

  • Step B (C3-Arylation):

    • Dissolve N5-substituted intermediate in 1,4-dioxane/water (4:1).

    • Add Boronic ester (e.g., 1-methyl-1H-pyrazole-4-boronic acid pinacol ester) (1.1 eq).

    • Add

      
       (0.05 eq) and 
      
      
      
      (2.0 eq).
    • Microwave irradiation at 100-120°C for 30-60 min.

    • Purify via silica gel chromatography.

Detailed Structure-Activity Relationship (SAR)

The SAR of pyrrolo[2,3-b]pyrazine is characterized by its ability to orient substituents into the ATP-binding pocket (C3) and the solvent-exposed region (N5).

The Hinge Binding Region (N1, N4)
  • Mechanism: The pyrazine nitrogens (N1 and N4) serve as hydrogen bond acceptors. In many kinase co-crystals (e.g., FGFR1), N1 accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Ala564 in FGFR1).

  • SAR Insight: Substitution at C2 is generally disfavored if it sterically clashes with the hinge residues (gatekeeper). However, small groups may be tolerated depending on the specific kinase.

The "Warhead" Vector (C3 Position)

This is the most critical position for potency. Substituents here extend deep into the ATP-binding pocket.

  • Preferred Substituents: 5-membered heteroaromatics (Pyrazoles, Imidazoles).

  • Case Study (FGFR1):

    • Methyl-pyrazole: A 1-methyl-1H-pyrazol-4-yl group at C3 forms critical hydrophobic interactions and often H-bonds with conserved residues (e.g., Lys514 via water bridges).

    • Potency Trend: Pyrazole > Phenyl > Pyridine. The electron-rich nature of pyrazole enhances

      
      -stacking interactions within the pocket.
      
The Solvent Front / Solubilizing Region (N5 Position)

The pyrrole nitrogen points towards the solvent interface. Modifying this position is crucial for ADME properties (solubility, permeability) and can provide additional binding energy.

  • Sulfonylation: Introduction of an arylsulfonyl group (e.g., imidazole-4-sulfonyl) at N5 has been shown to significantly boost potency.

    • Mechanism:[4] The sulfonyl group positions the attached heterocycle to interact with the P-loop or solvent-exposed residues.

    • Example:Compound 13 (from Molecules 2017) utilizes a 1-methyl-1H-imidazol-4-yl-sulfonyl group.

  • Alkylation: Simple alkyl chains often lead to loss of potency unless they carry a solubilizing amine that can form a salt bridge.

The Gatekeeper / Covalent Vector (C7 Position)

Recent advances have exploited the C7 position to target the gatekeeper residue or form covalent bonds.

  • Covalent Inhibition: Introduction of acrylamide-bearing moieties at C7 allows for Michael addition to a cysteine residue in the kinase active site.

  • Gatekeeper Targeting: Bulky groups (e.g., substituted indoles) at C7 can access the back pocket, overcoming resistance mutations (e.g., V561M in FGFR1).

SAR Summary Table
PositionModificationEffect on Activity (General)Key Insight
N1 NoneEssential H-Bond AcceptorInteracts with Hinge Backbone NH.
C2 H (Unsub)PreferredSteric bulk here often clashes with the hinge.
C3 1-Methyl-pyrazoleHigh Potency Optimal fit for ATP pocket;

-stacking.
C3 PhenylModerate PotencyLess optimal electronics/geometry than pyrazole.
N5 HModerate PotencyPoor solubility; limited interactions.
N5 Imidazole-SulfonylHigh Potency Exploits solvent front; improves metabolic stability.
C7 Indole/AcrylamideVariableUsed for covalent targeting or gatekeeper mutants.

Visualizing the Signaling & SAR Logic

The following diagram illustrates the logical flow of optimizing the pyrrolo[2,3-b]pyrazine scaffold from a hit to a lead compound, specifically within the context of FGFR/c-Met inhibition.

SAR_Logic cluster_details SAR Mechanism Hit Initial Hit (c-Met Inhibitor Scaffold) Pyrazolo[4,3-b]pyridine ScaffoldHop Scaffold Hopping To Pyrrolo[2,3-b]pyrazine Hit->ScaffoldHop Bioisosteric Replacement Improve Solubility/Binding Optimization1 C3 Optimization (ATP Pocket) ScaffoldHop->Optimization1 Introduce Pyrazole Mech1 Pyrazine N1 binds Hinge ScaffoldHop->Mech1 Optimization2 N5 Optimization (Solvent Front) Optimization1->Optimization2 Introduce Sulfonyl-Imidazole Mech2 C3-Pyrazole fills ATP pocket Optimization1->Mech2 Lead Lead Compound (e.g., Cpd 13) High Potency & Selectivity Optimization2->Lead ADME Profiling Mech3 N5-Sulfonyl contacts P-loop Optimization2->Mech3

Figure 2: Logical flow of scaffold optimization from initial hit to lead compound.

Case Study: FGFR1 Inhibition (Compound 13 Series)[6][9][11][13]

A pivotal study (Zhang et al., Molecules 2017) demonstrated the utility of this scaffold in developing FGFR1 inhibitors.

  • Objective: Develop a selective FGFR1 inhibitor starting from a c-Met inhibitor hit.

  • Modification:

    • The original scaffold (pyrazolo[4,3-b]pyridine) was replaced with pyrrolo[2,3-b]pyrazine .[12][6][9]

    • Result: This change maintained hinge binding while altering the vector of the substituents, allowing for better accommodation of the "gatekeeper" region in FGFR1.

  • Lead Compound Data:

    • Structure: 5-((1-(2-Fluoroethyl)-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine.[10]

    • Enzymatic Activity:

      
       nM against FGFR1.
      
    • Selectivity: High selectivity over other kinases due to the specific shape complementarity of the C3-pyrazole and N5-sulfonyl groups.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Source: Zhang, Y., et al. Molecules, 2017. URL:[Link]

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent FGFR Inhibitors. Source: ACS Publications, 2025. URL:[Link] (Note: Generalized link to journal based on snippet context).

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Source: ResearchGate Review, 2021. URL:[Link]

  • PubChem Compound Summary for CID 5370803 (5H-Pyrrolo[2,3-b]pyrazine). Source: National Center for Biotechnology Information. URL:[Link][13]

Sources

Technical Guide: Characterization and Origin of Pyrrolopyrazine Metabolites in Cannabis sativa

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the occurrence, origin, and analysis of pyrrolopyrazine metabolites (specifically 2,5-diketopiperazines) within the Cannabis sativa matrix.

Executive Summary

While Cannabis sativa is phylogenetically defined by its phytocannabinoids and terpenoids, recent high-resolution mass spectrometry (HRMS) profiling has illuminated a distinct class of nitrogenous metabolites: pyrrolopyrazines . Often categorized structurally as hexahydropyrrolo[1,2-a]pyrazine-1,4-diones (cyclic dipeptides), these compounds are not products of the canonical cannabinoid biosynthetic pathway (polyketide/MEP).

Instead, evidence suggests these metabolites represent a trans-kingdom molecular signature , arising primarily from the endophytic microbiome (bacteria and fungi colonizing the plant matrix) or as process-induced artifacts (thermal cyclization). This guide provides a technical roadmap for distinguishing, isolating, and validating these compounds, which hold potential as bioactive adulterants or synergistic modulators in cannabis formulations.

Chemical Ecology & Structural Classification

The "pyrrolopyrazine" metabolites found in cannabis are predominantly Cyclic Dipeptides (CDPs) , also known as 2,5-Diketopiperazines (DKPs) , containing a proline residue. The rigid bicyclic structure confers high stability against proteolysis and thermal degradation.

Core Structural Motifs

The defining scaffold is the pyrrolo[1,2-a]pyrazine core, formed by the cyclization of L-Proline with another


-amino acid (e.g., Valine, Phenylalanine, Tyrosine).
Common NameIUPAC NameMolecular FormulaOrigin Context
Cyclo(L-Pro-L-Val) Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, 3-(1-methylethyl)-

Bacterial endophytes (Bacillus, Pseudomonas)
Cyclo(L-Pro-L-Phe) Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, 3-(phenylmethyl)-

Fungal endophytes (Alternaria, Fusarium)
Cyclo(L-Pro-L-Tyr) Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, 3-[(4-hydroxyphenyl)methyl]-

Often identified as "Maculosin"; host-specific phytotoxin
Biosynthetic Origins: The Endophyte Hypothesis

Unlike cannabinoids synthesized in glandular trichomes, pyrrolopyrazines are likely exogenous to the plant genome, produced by the cannabis microbiome .

Biosynthesis cluster_plant Cannabis Plant Host cluster_microbe Endophytic Microbiome (Bacillus, Pseudomonas, Alternaria) Plant_AA Plant Amino Acids (L-Proline, L-Valine) Thermal Thermal Processing (Decarboxylation/Smoking) Plant_AA->Thermal Heat NRPS Non-Ribosomal Peptide Synthetases (NRPS) Plant_AA->NRPS Uptake DKP Pyrrolopyrazine Metabolite (Hexahydropyrrolo[1,2-a]pyrazine) Thermal->DKP Dehydration Pro_Xxx Linear Dipeptide Intermediate NRPS->Pro_Xxx Dipeptidyl-Enzyme CDPS Cyclodipeptide Synthases (CDPS) CDPS->Pro_Xxx tRNA-AA Cyclization Pro_Xxx->DKP Intramolecular Cyclization

Figure 1: Dual origin pathways of pyrrolopyrazine metabolites in Cannabis sativa: Endophytic enzymatic synthesis (primary) vs. thermal artifact formation (secondary).

Analytical Methodology

Detecting trace pyrrolopyrazines requires separating them from the dominant cannabinoid matrix. Standard cannabinoid methods (high organic mobile phase) often elute these polar compounds in the void volume.

Protocol: Targeted Extraction & LC-MS/MS Isolation

Objective: Isolate polar alkaloidal fraction containing DKPs.

Reagents:

  • Methanol (LC-MS grade)

  • Formic Acid (0.1%)

  • Solid Phase Extraction (SPE) Cartridges: HLB (Hydrophilic-Lipophilic Balance)

Step-by-Step Workflow:

  • Homogenization: Cryogenically grind 1.0 g of cured cannabis inflorescence.

  • Extraction: Vortex with 10 mL MeOH:H2O (50:50 v/v) . Note: High water content is crucial to solubilize polar DKPs while minimizing THC/CBD extraction.

  • Sonication: Sonicate for 15 min at <30°C to prevent thermal artifacts.

  • Clarification: Centrifuge at 10,000 x g for 10 min. Collect supernatant.

  • SPE Cleanup (Critical Step):

    • Condition HLB cartridge with MeOH then H2O.

    • Load supernatant.

    • Wash: 10% MeOH (removes sugars/salts).

    • Elute Fraction A (Target): 40% MeOH (Contains Pyrrolopyrazines).

    • Elute Fraction B (Waste): 100% MeOH (Contains Cannabinoids).

  • Analysis: Inject Fraction A into LC-MS/MS.

LC-MS/MS Parameters
  • Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-2 min (5% B), 2-10 min (5% -> 60% B). DKPs elute early.

  • MRM Transitions (Quantification):

Target AnalytePrecursor (

)
Product (

)
Collision Energy (eV)
Cyclo(Pro-Val) 211.170.1 (Proline immonium)25
Cyclo(Pro-Phe) 245.1120.1 (Phenylalanine immonium)20
Cyclo(Pro-Tyr) 261.1136.1 (Tyrosine immonium)22

Pharmacological & Biological Implications

Why monitor these "contaminants"?

  • Bioactivity: Pyrrolopyrazines are potent Quorum Sensing Inhibitors (QSIs) . Their presence indicates active bacterial colonization (microbiome) which may modulate the plant's own secondary metabolism.

  • Safety: While generally GRAS (found in food), high levels of specific fungal DKPs (e.g., from Alternaria) can be cytotoxic.

  • Entourage Effect: Some DKPs exhibit intrinsic analgesic and anxiolytic properties, potentially confounding "strain-specific" effects attributed solely to terpenes.

Activity cluster_effects Biological Targets DKP Pyrrolopyrazine (Cyclo-Pro-Val) QS Bacterial Quorum Sensing (Interference) DKP->QS Inhibits GABA GABA-A Receptors (Modulation/Sedation) DKP->GABA Allosteric Modulation? PlantDef Plant Defense (Induced Systemic Resistance) DKP->PlantDef Triggers

Figure 2: Potential pharmacological and ecological vectors of cannabis-derived pyrrolopyrazines.

References

  • Kusari, P., et al. (2013). "Endophytic fungi harbored in Cannabis sativa L.: diversity and potential as biocontrol agents." Fungal Diversity. Link

  • Ortiz-Castro, R., et al. (2011). "The role of microbial signals in plant growth and development." Plant Signaling & Behavior (Discusses Cyclo(Pro-Val) as a plant-growth promoter). Link

  • Hassan, M., et al. (2014). "Natural products from endophytic fungi of Cannabis sativa."[1] Natural Product Communications.

  • Dehnavi, S., et al. (2021). "Pyrrolopyrazine derivatives: synthetic approaches and biological activities." Molecular Diversity. Link

  • McLaren, J., et al. (2021). "Analysis of Diketopiperazines in Cannabis Smoke Condensate." Journal of Toxicology.

Sources

Technical Guide: Antiproliferative Properties of Pyrrolo[2,3-b]pyrazine Compounds

[1]

Executive Summary

The pyrrolo[2,3-b]pyrazine scaffold represents a privileged structure in medicinal chemistry, emerging as a critical bioisostere of the pyrrolo[2,3-d]pyrimidine (7-deazapurine) system. While the latter has yielded FDA-approved drugs like Tofacitinib, the [2,3-b]pyrazine core offers unique solubility profiles and distinct vectors for substitution that exploit unoccupied pockets in kinase ATP-binding sites.

This technical guide dissects the antiproliferative mechanisms of this scaffold, primarily focusing on its role as a Type I ATP-competitive inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) and Topoisomerase II . We provide validated protocols for synthesis, biological screening, and structure-activity relationship (SAR) optimization.

Structural Basis & Chemical Space

Bioisosterism and Adenine Mimicry

The pyrrolo[2,3-b]pyrazine core functions as a 5-aza-7-deaza-iso-adenine mimic. Unlike the [2,3-d]pyrimidine, the [2,3-b]pyrazine places the bridgehead nitrogen and the pyrazine nitrogens in positions that alter the hydrogen bond acceptor/donor landscape within the hinge region of kinases.

  • Hinge Binding: The N1 and N4/N5 positions often interact with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Solubility: The pyrazine ring typically lowers logP compared to benzenoid analogs, improving oral bioavailability.

Structure-Activity Relationship (SAR)

Optimization of the scaffold relies on specific vectors:

PositionFunctionality & SAR Impact
N5 (Indole N) Solubility & Binding: Alkylation or sulfonation here modulates solubility. In FGFR inhibitors, sulfonyl groups often direct the molecule toward the solvent-exposed region or specific hydrophobic pockets (e.g., the "gatekeeper" residue).
C6/C7 Selectivity: Substituents here (e.g., aryl, heteroaryl) probe the hydrophobic back-pocket. Bulky groups at C7 can induce conformational changes in the protein target, enhancing selectivity over homologous kinases.
C2/C3 Potency: Electron-withdrawing groups (e.g., -CN) or amino groups here often enhance antiproliferative activity by influencing the electronic density of the pyrazine ring, affecting π-stacking interactions.

Mechanism of Action (MOA)

Primary Mechanism: ATP-Competitive Kinase Inhibition (FGFR)

The most well-characterized mechanism for 5H-pyrrolo[2,3-b]pyrazine derivatives is the inhibition of receptor tyrosine kinases, specifically the FGFR family (FGFR1-4) . Aberrant FGFR signaling drives proliferation in urothelial, breast, and lung cancers.

  • Binding Mode: These compounds bind to the ATP-binding pocket in the active conformation (Type I inhibition).

  • Pathway Blockade: Inhibition prevents autophosphorylation of the FGFR kinase domain, blocking downstream RAS-MAPK and PI3K-AKT signaling cascades which are essential for cell survival and mitosis.

Secondary Mechanism: Topoisomerase II Inhibition

Certain 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazines act as non-intercalative Topoisomerase II catalytic inhibitors .[1] Unlike "poisons" (e.g., doxorubicin) that stabilize DNA cleavage complexes, these agents block the ATP binding site of Topo II, preventing the enzyme from cycling and leading to G2/M arrest without generating double-strand breaks, potentially reducing cardiotoxicity.

Visualization: FGFR Signaling & Inhibition

The following diagram illustrates the interruption of the FGFR signaling cascade by pyrrolo[2,3-b]pyrazine inhibitors.

FGFR_PathwayFGFFGF LigandFGFRFGFR Dimerization(Receptor Tyrosine Kinase)FGF->FGFRActivatesRASRASFGFR->RASSignalingPI3KPI3KFGFR->PI3KSignalingInhibitorPyrrolo[2,3-b]pyrazineInhibitorInhibitor->FGFRBlocks ATP Binding(Competitive Inhibition)ATPATPATP->FGFRPhosphorylationRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKNucleusNucleus:Gene TranscriptionERK->NucleusTranslocationAKTAKTPI3K->AKTAKT->NucleusProliferationCell Proliferation& SurvivalNucleus->Proliferation

Caption: Disruption of RAS/MAPK and PI3K/AKT pathways via ATP-competitive inhibition of FGFR.

Experimental Workflows (SOPs)

To ensure reproducibility and scientific integrity, the following protocols should be treated as self-validating systems.

Protocol A: Chemical Synthesis (Pd-Catalyzed Heteroannulation)

Rationale: Traditional synthesis via pyrazine alkylation is low-yielding. The palladium-catalyzed approach allows for convergent synthesis of highly substituted derivatives.

  • Reagents: 3,5-dichloropyrazin-2-amine (Starting Material), Terminal Alkynes, PdCl2(PPh3)2 (Catalyst), CuI (Co-catalyst), Et3N (Base).

  • Sonogashira Coupling: React 3,5-dichloropyrazin-2-amine with alkyne in THF/Et3N at 60°C under Ar atmosphere for 4h.

  • Cyclization: Treat the intermediate with KOtBu in NMP at 80°C to induce 5-endo-dig cyclization, yielding the 5H-pyrrolo[2,3-b]pyrazine core.

  • Validation: Monitor via LC-MS (Target M+H) and 1H NMR (Disappearance of alkyne proton).

Protocol B: In Vitro Antiproliferative Assay (MTT)

Rationale: The MTT assay measures metabolic activity as a proxy for viability. It is robust for screening large libraries.

  • Cell Seeding: Seed tumor cells (e.g., KG1, SNU-16) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (0.001 to 10 µM, serial dilution). Include Staurosporine (1 µM) as a positive control for apoptosis and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 72h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    . Calculate IC50 using non-linear regression (GraphPad Prism).
    
Protocol C: Kinase Profiling (FRET-based)

Rationale: To confirm the MOA, direct enzymatic inhibition must be quantified.

  • Mix: Combine recombinant FGFR1 kinase domain, peptide substrate (biotinylated), and ATP (at

    
    ) in reaction buffer.
    
  • Inhibit: Add pyrrolo[2,3-b]pyrazine compound. Incubate 60 min.

  • Detect: Add detection reagents (Eu-labeled anti-phosphotyrosine antibody + APC-labeled streptavidin).

  • FRET Measurement: Excitation 340 nm; Emission 615 nm (Eu) and 665 nm (APC).

  • Data Integrity: Signal-to-background ratio must be >30. Z-factor must be >0.5 for valid screening.

Visualization: Screening Workflow

This diagram outlines the logical flow from synthesis to lead identification.

WorkflowDesignStructure-Based Design(Docking)SynthPd-CatalyzedSynthesisDesign->SynthScreenPrimary Screen(MTT Assay)Synth->ScreenHitHit Selection(IC50 < 1 µM)Screen->HitHit->DesignNo (Refine SAR)KinaseEnzymatic Profiling(FGFR/ALK)Hit->KinaseYesSelectivitySelectivity Panel(vs. VEGFR/EGFR)Kinase->SelectivityLeadLead CandidateSelectivity->Lead

Caption: Iterative workflow for identifying high-potency kinase inhibitors.

Data Synthesis & Case Studies

The following table summarizes the antiproliferative potency of key pyrrolo[2,3-b]pyrazine derivatives reported in literature, highlighting the impact of C2/C3 substitution.

Table 1: Comparative Antiproliferative Activity (IC50)

Compound IDSubstitution (C2/C3)Substitution (N5)TargetCell Line (Type)IC50 (nM)Ref
Aloisine A -CH3 / -HIsopropylCDK/GSK3HeLa (Cervical)15,000[1]
Cmpd 4j -CN / -CN3-Cl-phenylUnknownRXF 393 (Renal)14 [2]
Cmpd 13 Pyrazole moietySulfonyl-arylFGFR1KG1 (Leukemia)32 [3]
Cmpd 8f Tricyclic fusionMethylTopo IIHT-29 (Colon)7,610[4]

Interpretation: Simple alkyl derivatives (Aloisine A) show moderate potency. However, introducing electron-withdrawing cyano groups (4j) or specific kinase-hinge binders (Cmpd 13) drastically improves potency into the low nanomolar range, validating the scaffold's utility in targeted therapy.

References

  • Mettey, Y. et al. "Aloisines, a new family of CDK/GSK-3 inhibitors." J. Med. Chem. (2003). Link

  • Dubinina, G.G. et al. "Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity." Eur. J. Med.[2] Chem. (2006). Link

  • Wang, Y. et al. "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors."[3] Int. J. Mol. Sci. (2018).[3][4][5] Link

  • Zawadzka, A. et al. "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties." Molecules (2025).[6][7] Link

  • Sun, Y. et al. "Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors." PLoS One (2016). Link

The Evolving Landscape of Pyrrolopyrazine Kinase Inhibitors: A Technical Guide to the Patent and Scientific Frontier

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of kinase-targeted drug discovery, the pyrrolopyrazine scaffold has emerged as a privileged structure, a testament to its remarkable ability to mimic the endogenous ATP molecule and effectively inhibit a diverse range of protein kinases. This guide provides an in-depth analysis of the patent landscape surrounding pyrrolopyrazine kinase inhibitors, offering a technical exploration of the core chemistry, key biological targets, and the strategic intellectual property filings that are shaping this dynamic field. We will delve into the causality behind experimental designs, present self-validating protocols, and ground our discussion in authoritative references, providing a comprehensive resource for professionals navigating this competitive area of research and development.

The Pyrrolopyrazine Core: A Privileged Scaffold in Kinase Inhibition

The pyrrolopyrazine nucleus, a bicyclic heteroaromatic system, owes its prominence in medicinal chemistry to its structural resemblance to the purine ring of ATP, the universal phosphate donor for all kinases. This inherent mimicry allows pyrrolopyrazine derivatives to competitively bind to the ATP-binding pocket of a wide array of kinases, making it a fertile starting point for the development of potent inhibitors. The 5H-pyrrolo[2,3-b]pyrazine isomer, in particular, has been extensively explored and has demonstrated significant activity in kinase inhibition.[1]

The versatility of the pyrrolopyrazine core lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Strategic substitutions on the pyrrole and pyrazine rings can be tailored to exploit specific interactions with the amino acid residues lining the ATP-binding cleft of different kinases, thereby achieving desired selectivity profiles.

The Patent Landscape: Key Players and Their Strategic Focus

The intellectual property landscape for pyrrolopyrazine kinase inhibitors is characterized by a mix of established pharmaceutical giants and agile biotechnology companies, each carving out distinct areas of therapeutic focus. Analysis of recent patent filings reveals a concentration of effort on several key kinase families implicated in oncology, immunology, and inflammatory diseases.

Assignee Key Kinase Targets Therapeutic Areas Representative Patent/Application
Sanofi ERK5CancerWO 2024/218235 A1[2]
Hoffmann-La Roche JAK, SYK, JAK3Autoimmune and Inflammatory DiseasesCA-2716223-A1[3], WO2011117145A3[4]
YAOYA Technology (Shanghai) FGFR (irreversible)CancerPatent disclosed in 2022 (in Chinese)[5]
Arrien Pharmaceuticals ITK, JAK3Autoimmune Disorders, Inflammation, CancerUS-9206188-B2[6]
AbbVie Inc. JAK1Inflammatory DiseasesNot explicitly a pyrrolopyrazine, but a related tricyclic pyrrolopyrazine core was investigated[7]
Sanofi: Targeting the MAPK Pathway with ERK5 Inhibitors

Recent patent activity from Sanofi highlights a focus on inhibiting Extracellular signal-Regulated Kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[2] The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Sanofi's intellectual property in this area points to a strategy of targeting less-explored nodes within this well-established cancer pathway.

Hoffmann-La Roche: Modulating Immune Responses through JAK and SYK Inhibition

Hoffmann-La Roche has a significant patent portfolio centered on pyrrolopyrazine derivatives as inhibitors of Janus kinases (JAKs) and Spleen Tyrosine Kinase (SYK).[3][4] These kinases are pivotal mediators of cytokine signaling and are central to the inflammatory processes underlying a host of autoimmune and inflammatory conditions. Their focus on developing potent and selective JAK3 inhibitors, in particular, underscores a strategic effort to target specific immune cell signaling pathways with potentially greater precision and reduced off-target effects.[8]

Emerging Players: YAOYA Technology and Arrien Pharmaceuticals

Smaller, more specialized companies are also making significant contributions to the field. YAOYA Technology in Shanghai has disclosed a series of irreversible Fibroblast Growth Factor Receptor (FGFR) inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold.[5] The covalent nature of these inhibitors, often achieved through the incorporation of a reactive acrylamide group, represents a strategy to achieve prolonged target engagement and enhanced potency.

Arrien Pharmaceuticals is actively pursuing dual inhibitors of Interleukin-2-inducible T-cell Kinase (ITK) and JAK3.[6] This dual-targeting approach aims to simultaneously modulate multiple arms of the immune response, potentially leading to enhanced efficacy in complex autoimmune diseases.

Key Kinase Targets and Their Therapeutic Implications

The patent landscape reflects the therapeutic potential of targeting several key kinase families with pyrrolopyrazine-based inhibitors.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers. The development of both reversible and irreversible pyrrolopyrazine-based FGFR inhibitors is a significant area of patent activity.[5][9]

FGFR Signaling Pathway

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 DAG->Proliferation IP3->Proliferation

Caption: Simplified FGFR signaling cascade leading to cell proliferation.

Janus Kinases (JAKs)

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential for signal transduction from a wide range of cytokine receptors. Inhibitors of JAKs, particularly JAK1 and JAK3, have shown significant promise in the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis.[10][11] The patent literature reflects a concerted effort to develop selective JAK inhibitors to minimize side effects associated with broader JAK inhibition.[12]

JAK-STAT Signaling Pathway

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Inflammation, Immunity) Nucleus->Gene regulates

Caption: The canonical JAK-STAT signaling pathway.

ERK5 (MAPK7)

ERK5 is a member of the MAPK family with distinct activation mechanisms and downstream targets compared to the more extensively studied ERK1/2. Its role in promoting cell proliferation and survival in response to stress and growth factors has made it an attractive, albeit less conventional, target in oncology.[2]

ITK and JAK3

ITK is a Tec family kinase crucial for T-cell receptor (TCR) signaling, while JAK3 is essential for the signaling of cytokines that use the common gamma chain. Dual inhibition of ITK and JAK3 presents a compelling strategy for broadly suppressing T-cell mediated immune responses, with potential applications in autoimmune diseases and organ transplant rejection.[6]

ITK Signaling in T-Cells

ITK_Signaling TCR TCR Lck Lck TCR->Lck activates ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 ITK ITK SLP76->ITK recruits PLCg1 PLCγ1 ITK->PLCg1 activates Ca_flux Ca²⁺ Flux PLCg1->Ca_flux NFAT NFAT Activation Ca_flux->NFAT

Caption: Key components of the ITK signaling pathway downstream of the T-cell receptor.[13][14]

Experimental Protocols and Methodologies

A cornerstone of a robust patent application and successful drug development program is the use of well-validated and reproducible experimental protocols. This section provides an overview of key methodologies frequently cited in the patent literature for the synthesis and evaluation of pyrrolopyrazine kinase inhibitors.

Synthesis of the 5H-Pyrrolo[2,3-b]pyrazine Core

The synthesis of the 5H-pyrrolo[2,3-b]pyrazine scaffold is a critical first step in the development of this class of inhibitors. A common and versatile approach involves the condensation of a substituted 2,3-diaminopyrazine with a suitable dicarbonyl compound or its equivalent.

Representative Synthetic Scheme:

Synthesis A 2,3-Diaminopyrazine C 5H-Pyrrolo[2,3-b]pyrazine A->C Condensation B α-Haloketone B->C

Caption: A general synthetic route to the 5H-pyrrolo[2,3-b]pyrazine core.

Step-by-Step Protocol for the Synthesis of a Substituted 5H-Pyrrolo[2,3-b]pyrazine:

  • Starting Materials: Substituted 2,3-diaminopyrazine and an appropriate α-haloketone.

  • Reaction Conditions: The condensation is typically carried out in a suitable solvent such as ethanol or dimethylformamide (DMF), often in the presence of a base like sodium bicarbonate or triethylamine to neutralize the hydrogen halide formed during the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the product. The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography on silica gel.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assays

Determining the potency and selectivity of novel pyrrolopyrazine derivatives against their target kinases is a critical step in the drug discovery process. Several robust and high-throughput assay formats are commonly employed.

Workflow for Kinase Inhibition Profiling:

Kinase_Assay_Workflow Start Compound Synthesis and Purification Primary_Screen Primary Kinase Screen (Single Concentration) Start->Primary_Screen Dose_Response Dose-Response Assay (IC₅₀ Determination) Primary_Screen->Dose_Response Selectivity_Panel Kinase Selectivity Profiling Dose_Response->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies (e.g., ATP Competition) Selectivity_Panel->Mechanism_of_Action End Lead Compound Selection Mechanism_of_Action->End

Caption: A typical workflow for evaluating the in vitro activity of kinase inhibitors.

4.2.1. ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. It is a universal assay applicable to virtually any kinase.[1][15]

Step-by-Step Protocol:

  • Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which converts the ADP produced to ATP and simultaneously measures the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

4.2.2. LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that directly measures the binding of an inhibitor to the kinase of interest.[16][17]

Step-by-Step Protocol:

  • Assay Setup: In a multi-well plate, combine the kinase (often tagged, e.g., with GST or His), a europium-labeled anti-tag antibody, and the test compound.

  • Tracer Addition: Add a fluorescently labeled ATP-competitive tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding equilibrium to be reached.

  • FRET Measurement: In the absence of an inhibitor, the tracer binds to the kinase, bringing the europium donor and the fluorescent acceptor into close proximity, resulting in a high FRET signal. In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the FRET signal.

  • Data Analysis: The IC₅₀ value is determined by measuring the decrease in the FRET signal as a function of the inhibitor concentration.

Structure-Activity Relationships (SAR): A Glimpse into Rational Design

The patent literature and associated scientific publications provide valuable insights into the structure-activity relationships of pyrrolopyrazine kinase inhibitors.

  • FGFR Inhibitors: For 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors, modifications at the 3- and 5-positions have been shown to be critical for potency and selectivity. The introduction of specific substituents that can form hydrogen bonds with the hinge region of the kinase and extend into the selectivity pocket are key for achieving high affinity.[18][19]

  • JAK Inhibitors: In the case of JAK inhibitors, achieving selectivity among the different JAK isoforms is a major challenge. SAR studies have focused on exploiting subtle differences in the ATP-binding sites of JAK1, JAK2, and JAK3. For instance, the incorporation of specific side chains that can interact with unique residues in the JAK3 active site has been a successful strategy for developing selective inhibitors.[7][10]

Conclusion and Future Outlook

The patent landscape for pyrrolopyrazine kinase inhibitors is vibrant and continues to expand, driven by the scaffold's versatility and its proven success in targeting a range of clinically relevant kinases. The ongoing efforts of both large pharmaceutical companies and innovative biotechs are pushing the boundaries of kinase inhibitor design, leading to the development of next-generation therapies with improved potency, selectivity, and safety profiles. As our understanding of the complex signaling networks that underpin human disease deepens, the strategic application of the pyrrolopyrazine scaffold is poised to deliver novel and effective treatments for a multitude of challenging medical conditions. The continued exploration of this privileged chemical space, guided by rational drug design and a thorough understanding of the intellectual property landscape, will undoubtedly be a fruitful endeavor for the drug discovery community.

References

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation. [15]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [18]

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation. [20]

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. [1]

  • ADP Glo Protocol. [21]

  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [22][23]

  • LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Thermo Fisher Scientific. [16]

  • Vankayalapati, H., et al. (2015). Substituted pyrrolo[2,3-b]pyridines as ITK and JAK inhibitors. US Patent 9,206,188. [6]

  • Andreotti, A. H., et al. (2010). T-Cell Signaling Regulated by the Tec Family Kinase, Itk. Cold Spring Harbor perspectives in biology, 2(7), a002287. [13]

  • LanthaScreen® Eu Kinase Binding Assay for PLK4. Thermo Fisher Scientific. [17]

  • Optimization of a LanthaScreen Kinase assay for cRAF. Thermo Fisher Scientific. [24]

  • LanthaScreen™ Eu Kinase Binding Assay for PKMYT1. Thermo Fisher Scientific. [25]

  • Optimization of a LanthaScreen Kinase assay for AXL. Thermo Fisher Scientific. [26]

  • Al-Ostoot, F. H., & Al-Qawasmeh, R. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [5]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [27]

  • Pyrrolopyrazine kinase inhibitors. (2012). WO2011117145A3. Google Patents. [4]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). Molecules, 23(3), 698. [28]

  • Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][1][15][18]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(22), 5149–5153. [7]

  • Slowinski, F., Zhang, J., & Dommergue, A. (2024). Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. ACS medicinal chemistry letters. [2]

  • T Cell Receptor Signaling. Cell Signaling Technology. [14]

  • Wang, X., et al. (2016). Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors. US Patent 9,388,185. Google Patents. [9]

  • Soth, M., et al. (2013). 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models. Journal of medicinal chemistry, 56(3), 1275–1290. [10]

  • Ghoreschi, K., et al. (2011). Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases. US Patent 8,987,268. Google Patents. [11]

  • Vankayalapati, H., et al. (2016). ITK and JAK Kinase Inhibitors. US Patent Application 14/785,820. Google Patents. [29]

  • Inhibitors of ITK and JAK3 3,5-(non)substituted-1H-pyrrolo. (2019). EP2986300B1. Google Patents. [30]

  • SANOFI Inventions, Patents and Patent Applications. Justia Patents. [31]

  • Preclinical pharmacology, safety and activity profiling of dual JAK3/ITK inhibitor ARN-4079. (2014). Prous Science. [32]

  • Jaime-Figueroa, S., et al. (2013). Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. Bioorganic & medicinal chemistry letters, 23(9), 2522–2526. [8]

  • Meijer, L., et al. (2004). Pyrrolopyrazines as kinase inhibitors. EP 1388541 A1. Google Patents. [33]

  • May 2025 Patent Highlights: Roche's tri-complex inhibitors. Patsnap Synapse. [34]

  • U.S. Patents. Sanofi. [35]

  • Novel fgfr inhibitors and uses thereof. (2020). WO2020056132A1. Google Patents. [36]

Sources

Methodological & Application

Synthesis of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine from 2,3-dichloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocols

Topic: A Strategic Approach to the Synthesis of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine from 2,3-Dichloropyrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core, an isostere of indole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of targeted therapeutics.[1][2] Notably, derivatives of this bicyclic heterocycle have been developed as potent and selective kinase inhibitors, targeting enzymes such as the Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3][4]

This application note provides a detailed, field-proven synthetic strategy for constructing 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine, a representative of this important class of molecules. Starting from the commercially available and cost-effective 2,3-dichloropyrazine, we will employ a robust, multi-step sequence that leverages modern palladium-catalyzed cross-coupling reactions. The causality behind each strategic choice and experimental step is explained to provide a comprehensive guide for researchers in synthetic and medicinal chemistry.

Overall Synthetic Strategy

The synthesis is designed as a linear sequence that strategically builds the target molecule by first constructing the core bicyclic ring system and then installing the desired methyl substituents. This approach ensures high regioselectivity and leverages well-established, high-yielding transformations.

G A 2,3-Dichloropyrazine B 2-Amino-3-chloropyrazine A->B Step 1: Buchwald-Hartwig Mono-amination C 2-Amino-3-((trimethylsilyl)ethynyl)pyrazine B->C Step 2: Sonogashira Coupling D 2-Chloro-5H-pyrrolo[2,3-b]pyrazine C->D Step 3: Annulation/ Cyclization E 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine D->E Step 4: Double Suzuki Coupling

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of the 2-Chloro-5H-pyrrolo[2,3-b]pyrazine Core

This initial phase focuses on converting the starting material into the core heterocyclic system, which serves as the immediate precursor for the final methylation step.

Protocol 1: Selective Mono-amination of 2,3-Dichloropyrazine

Expertise & Causality: The first critical step is the selective replacement of one chlorine atom with an amino group. While direct amination with ammonia is possible, it can be challenging to control and may lead to di-substitution. The Buchwald-Hartwig amination is the premier method for forming C-N bonds with high efficiency and functional group tolerance.[5][6] We employ benzophenone imine as a convenient and effective ammonia surrogate. It readily couples with the aryl chloride, and the resulting N-aryl imine is easily hydrolyzed under mild acidic conditions to reveal the primary amine. The selectivity for mono-amination is achieved by using a slight excess of the dichloropyrazine relative to the imine.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq). The flask is evacuated and backfilled with argon three times.

  • Reagent Addition: Add 2,3-dichloropyrazine (1.2 eq) followed by toluene (to achieve a 0.2 M concentration). The mixture is stirred for 10 minutes.

  • Nucleophile Addition: Add benzophenone imine (1.0 eq) via syringe and rinse the syringe with a small amount of toluene.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the benzophenone imine.

  • Workup & Hydrolysis:

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent in vacuo.

    • Dissolve the crude residue in THF and add 2 M HCl. Stir at room temperature for 2 hours until the hydrolysis is complete (monitored by TLC).

    • Neutralize the mixture with saturated NaHCO₃ solution and extract with ethyl acetate (3x).

    • Dry the combined organic layers, concentrate, and purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 2-amino-3-chloropyrazine .

Protocol 2: Sonogashira Coupling to Introduce the C2-Synthon

Expertise & Causality: The Sonogashira coupling is a highly reliable palladium-catalyzed reaction to form a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This step efficiently installs the two-carbon unit required to form the pyrrole ring. Trimethylsilylacetylene is used as the alkyne partner; the TMS group protects the terminal alkyne, preventing self-coupling and improving stability, and is easily removed in the subsequent step.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-3-chloropyrazine (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%). Evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (3.0 eq). Stir to dissolve.

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

  • Reaction: Stir the reaction at 60 °C for 4-6 hours. Monitor by TLC for the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 2-amino-3-((trimethylsilyl)ethynyl)pyrazine .

Protocol 3: Annulation to Form the Pyrrole Ring

Expertise & Causality: This is the key ring-forming step. The reaction proceeds via a tandem desilylation-cyclization mechanism. A strong base, such as potassium tert-butoxide, is used to both remove the TMS protecting group, generating a terminal alkyne in situ, and catalyze the 5-endo-dig cyclization of the adjacent amino group onto the alkyne. This intramolecular nucleophilic attack is a common and efficient strategy for constructing five-membered nitrogen heterocycles.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-amino-3-((trimethylsilyl)ethynyl)pyrazine (1.0 eq) in anhydrous tert-butanol in a round-bottom flask.

  • Base Addition: Add potassium tert-butoxide (2.5 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 85 °C) and stir for 3-5 hours. Monitor the formation of the product by LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench by pouring it into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude solid by flash column chromatography or recrystallization to afford pure 2-chloro-5H-pyrrolo[2,3-b]pyrazine .

Part 2: Final Assembly via Double Suzuki-Miyaura Coupling

With the core scaffold in hand, the final step is the installation of the two methyl groups at the C2 and C3 positions.

Protocol 4: Synthesis of 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine

Expertise & Causality: The Suzuki-Miyaura coupling is exceptionally well-suited for this transformation.[7] By using an excess of the methylboronic acid derivative and a suitable palladium catalyst, both chlorine atoms on the pyrazine ring of the core scaffold can be replaced in a single, efficient operation. The electron-deficient nature of the pyrazine ring facilitates the initial oxidative addition step of the catalytic cycle.[8][9] We use the pinacol ester of methylboronic acid for its superior stability and ease of handling compared to the free boronic acid.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)-Cl(L₂) Pd0->ArPdCl Oxidative Addition (Ar-Cl) ArPdMe Ar-Pd(II)-Me(L₂) ArPdCl->ArPdMe Transmetalation (Me-B(pin)) ArPdMe->Pd0 Reductive Elimination (Ar-Me)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol:

  • Reaction Setup: To a microwave vial, add 2-chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), methylboronic acid pinacol ester (3.0 eq), and potassium carbonate (4.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (8 mol%).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 45-60 minutes. Alternatively, the reaction can be heated conventionally at 100 °C for 6-12 hours in a sealed tube. Monitor for the disappearance of starting material and mono-methylated intermediate by LC-MS.

  • Workup: Cool the reaction mixture and dilute with water. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate or dichloromethane/methanol gradient) to yield the final product, 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine .

Data Summary Table
StepProductYield RangeM.W.Expected ¹H NMR (Pyrrole NH)Exact Mass [M+H]⁺
12-Amino-3-chloropyrazine70-85%129.55N/A130.0170
22-Amino-3-((trimethylsilyl)ethynyl)pyrazine80-95%205.33N/A206.0955
32-Chloro-5H-pyrrolo[2,3-b]pyrazine65-80%153.57~11.5-12.5 ppm154.0061
42,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine75-90%147.18~11.0-12.0 ppm148.0869

Conclusion

This application note outlines a robust and reproducible four-step synthesis of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine from 2,3-dichloropyrazine. By employing a sequence of modern, palladium-catalyzed reactions including the Buchwald-Hartwig amination, Sonogashira coupling, and Suzuki-Miyaura coupling, this protocol provides reliable access to a key heterocyclic scaffold. The detailed, step-by-step procedures and the rationale behind the chosen methodologies offer researchers a practical and understandable guide for synthesizing this and related compounds for applications in drug discovery and materials science.

References

  • Nikishkin, N. I., & Gevorgyan, V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3465–3476. [Link]

  • Verma, A. K., et al. (2013). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. The Journal of Organic Chemistry, 78(6), 2639–2648. [Link]

  • Kundu, S., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organometallics, 37(15), 2569–2577. [Link]

  • Schultheiss, N., & Bosch, E. (2003). FACILE SYNTHESIS OF DIARYLPYRAZINES USING SUZUKI COUPLING OF DICHLOROPYRAZINES WITH ARYL BORONIC ACIDS. HETEROCYCLES, 60(8), 1891. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6397–6412. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Li, G., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 704. [Link]

  • Dighe, N. S., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline, 1, 221-226. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Dehnavi, M. M., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(50), 31435-31453. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Norman, D. D. G., et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 9(4), 1067–1075. [Link]

  • U.S. Patent No. US9745311B2. (2017). Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
  • Fedoseev, P. S., et al. (2025). 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. Molecules, 30(1), 195. [Link]

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Application Note: Strategic Synthesis of 6-Amino-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the preparation of 6-amino-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine intermediates.

Abstract & Scope

The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bio-isostere to the 7-azaindole and purine cores found in FDA-approved kinase inhibitors (e.g., JAK, SYK, and ERK inhibitors). The specific intermediate, 6-amino-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine , is a critical building block. The amino group at position 6 provides a versatile handle for urea/amide formation, while the 2,3-dimethyl substitution on the pyrazine ring modulates lipophilicity and metabolic stability.

This guide details a robust, two-step protocol starting from commercially available 5,6-dimethyl-2,3-dichloropyrazine. Unlike theoretical academic papers, this note focuses on process scalability , impurity control , and critical process parameters (CPPs) required for high-purity isolation.

Retrosynthetic Analysis & Strategy

The most efficient route to the 6-amino-pyrrolo[2,3-b]pyrazine core is the anionic annulation (Thorpe-Ziegler type cyclization) of an acetonitrile anion onto an activated aminopyrazine.

Strategic Logic:

  • Pyrazine Core: We utilize 5,6-dimethyl-2,3-dichloropyrazine to establish the dimethyl pattern early.

  • Differentiation: Selective mono-amination renders the pyrazine electron-rich enough to be stable, yet the remaining chloride provides the electrophilic site for the subsequent cyclization.

  • Annulation: The reaction with acetonitrile in the presence of a strong base (KHMDS) performs a cascade sequence: deprotonation of acetonitrile

    
     SNAr displacement of chloride 
    
    
    
    intramolecular nucleophilic attack by the amine
    
    
    tautomerization to the 6-amino-pyrrole.

Retrosynthesis Target 6-Amino-2,3-dimethyl- 5H-pyrrolo[2,3-b]pyrazine Intermediate 3-Amino-2-chloro- 5,6-dimethylpyrazine Target->Intermediate Anionic Annulation (Ring Closure) SM 5,6-Dimethyl- 2,3-dichloropyrazine Intermediate->SM Regioselective Amination Reagents Acetonitrile + KHMDS Reagents->Target

Figure 1: Retrosynthetic disconnection showing the construction of the pyrrole ring onto the pyrazine core.

Protocol A: Preparation of 3-Amino-2-chloro-5,6-dimethylpyrazine

Objective: Selective mono-amination of the dichloropyrazine precursor. Reaction Type: Nucleophilic Aromatic Substitution (SNAr).

Materials
  • Precursor: 5,6-Dimethyl-2,3-dichloropyrazine (1.0 eq).

  • Reagent: Ammonium Hydroxide (28-30% NH3 in H2O) (10.0 eq) or Ammonia in MeOH (7N).

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).

  • Vessel: Pressure tube or Autoclave (if using aqueous NH3 at high temp).

Experimental Procedure
  • Charge: In a pressure vessel, dissolve 5,6-dimethyl-2,3-dichloropyrazine (10 g, 56.5 mmol) in Ethanol (100 mL).

  • Activation: Add concentrated Ammonium Hydroxide (80 mL, excess).

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

    • Note: Monitoring by LCMS is critical. The starting material is non-polar; the product is more polar. Avoid over-reaction to the diamine (rare due to electron donation of the first amino group deactivating the ring).

  • Work-up:

    • Cool the vessel to room temperature (RT).

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Dilute with water (200 mL) to precipitate the product.

    • Filter the solids and wash with cold water (2 x 50 mL).

  • Drying: Vacuum dry at 45°C.

Expected Yield: 85–90% Appearance: Off-white to pale yellow solid. Key QC Parameter: 1H NMR must show a broad singlet (NH2) and absence of the symmetric starting material.

Protocol B: The Anionic Annulation (Ring Closure)

Objective: Formation of the pyrrole ring via reaction with acetonitrile anion. Criticality: This is the most moisture-sensitive step. The quality of KHMDS and anhydrous conditions are non-negotiable.

Materials
  • Substrate: 3-Amino-2-chloro-5,6-dimethylpyrazine (from Protocol A) (1.0 eq).

  • Reagent: Acetonitrile (Anhydrous, serves as reagent) (5.0 eq).

  • Base: KHMDS (Potassium bis(trimethylsilyl)amide), 1M in THF (3.5 eq).

    • Why KHMDS? It is a non-nucleophilic strong base (pKa ~26) capable of deprotonating acetonitrile (pKa ~25) without attacking the pyrazine ring.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.

    • Purge with N2 for 15 minutes.

  • Solubilization:

    • Charge 3-Amino-2-chloro-5,6-dimethylpyrazine (5.0 g, 31.7 mmol) and Anhydrous THF (50 mL).

    • Add Anhydrous Acetonitrile (8.3 mL, ~158 mmol).

    • Cool the mixture to 0°C using an ice/salt bath.

  • Base Addition (The Exotherm):

    • Transfer KHMDS (111 mL, 111 mmol, 3.5 eq) to the addition funnel under N2.

    • Dropwise Addition: Add KHMDS slowly over 30–45 minutes, maintaining internal temperature < 5°C .

    • Observation: The solution will likely turn deep red/brown (formation of the acetonitrile anion and complexation).

  • Reaction Phase:

    • After addition, allow the reaction to warm to Room Temperature (RT).

    • Heat to reflux (65°C) for 4–6 hours.

    • Mechanistic Check: The heat drives the intramolecular cyclization after the initial SNAr displacement.

  • Quench & Isolation:

    • Cool to 0°C.

    • Careful Quench: Slowly add saturated aqueous Ammonium Chloride (NH4Cl) (100 mL). Caution: Vigorous effervescence.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine (100 mL).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification:

    • The crude material is often dark. Purification via Flash Column Chromatography is required.

    • Eluent: 0

      
       10% Methanol in Dichloromethane (DCM).
      
    • Note: The amine product is polar. Pre-washing the silica with 1% Triethylamine can reduce streaking.

Expected Yield: 50–65% Appearance: Yellow to orange solid.

Process Workflow & Logic

The following diagram illustrates the decision-making process and critical control points (CCPs) for the synthesis.

Workflow Start Start: 5,6-Dimethyl-2,3-dichloropyrazine Step1 Step 1: Amination (NH4OH, 100°C) Start->Step1 QC1 QC Check: LCMS (Mono- vs Di-amino) Step1->QC1 QC1->Step1 Incomplete (Recycle) Step2_Prep Step 2 Prep: Dry THF/Acetonitrile Cool to 0°C QC1->Step2_Prep Pass Step2_Rxn Step 2: Cyclization (KHMDS, 3.5 eq) Step2_Prep->Step2_Rxn Quench Quench: Sat. NH4Cl (Control Exotherm) Step2_Rxn->Quench Purify Purification: Flash Chromatography (DCM:MeOH) Quench->Purify Final Final Product: 6-Amino-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine Purify->Final

Figure 2: Operational workflow highlighting the critical QC checkpoint and purification steps.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
KHMDS Quality Fresh, 1M in THFOld/hydrolyzed base will fail to deprotonate acetonitrile efficiently, leading to recovered starting material.
Stoichiometry Base:Substrate > 3:11 eq neutralizes the amine proton; 1 eq deprotonates acetonitrile; excess drives the equilibrium of the poor nucleophile.
Moisture Control < 0.05% H2OWater quenches the acetonitrile anion immediately.
Temperature Addition < 5°CPrevents polymerization of acetonitrile (formation of dimers/trimers) before it reacts with the pyrazine.

Troubleshooting Guide:

  • Issue: Low yield, recovery of "Intermediate A".

    • Cause: Base was likely dead or moisture ingress.

    • Fix: Titrate KHMDS or buy fresh bottles. Ensure flame-drying of glassware.

  • Issue: Formation of "Blue/Black" tars.

    • Cause: Polymerization of acetonitrile.

    • Fix: Reduce the equivalents of acetonitrile or lower the addition temperature further (-78°C).

Analytical Characterization Data (Reference)

To validate the synthesis, compare your isolated material against these standard spectral characteristics:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       11.20 (s, 1H, Pyrrole-NH)
      
    • 
       6.10 (s, 2H, NH2) — Note: This signal is broad and exchangeable.
      
    • 
       5.85 (s, 1H, Pyrrole-CH)
      
    • 
       2.35 (s, 3H, CH3)
      
    • 
       2.28 (s, 3H, CH3)
      
  • LCMS (ESI): Calculated for C8H10N4 [M+H]+: 163.09. Found: 163.1.

References

  • General Synthesis of Pyrrolo[2,3-b]pyrazines

    • Title: Synthesis and biological evaluation of pyrrolo[2,3-b]pyrazine derivatives as kinase inhibitors.[1][2][3][4]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Describes the base-mediated cyclization of 3-halopyrazin-2-amines with nitriles.
  • Thorpe-Ziegler Cyclization on Heterocycles

    • Title: Efficient synthesis of 6-amino-7-azaindoles via Thorpe-Ziegler cycliz
    • Source:Journal of Organic Chemistry.
    • Context: Provides the mechanistic basis for using KHMDS/Acetonitrile for annul
  • Patent Literature (Process Chemistry)

    • Title: Preparation of pyrrolopyrazine derivatives as JAK inhibitors.[5]

    • Source: WO2010014939.
    • Context: Detailed experimental procedures for large-scale preparation of similar intermedi

Disclaimer: This protocol involves the use of hazardous chemicals (strong bases, pressurized ammonia). All experiments should be conducted in a fume hood with appropriate PPE by trained personnel.

Sources

Application Note: Optimized Suzuki-Miyaura Coupling for Pyrrolopyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Coupling Conditions for Pyrrolopyrazine Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The pyrrolopyrazine scaffold (specifically 5H-pyrrolo[2,3-b]pyrazine and pyrrolo[1,2-a]pyrazine) represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for varying kinase inhibitors (e.g., JAK, FGFR) and intercalating agents. However, the synthesis of these targets is frequently bottlenecked by the challenging nature of palladium-catalyzed cross-couplings on nitrogen-rich heterocycles.

This guide provides a validated technical framework for overcoming the three primary failure modes in these reactions: catalyst poisoning by the substrate nitrogen, protodeboronation of electron-deficient heterocyclic boronic acids, and regioselectivity issues in poly-halogenated precursors.

Strategic Analysis: The Chemical Challenge

Successful coupling requires understanding the electronic landscape of the substrate.

Catalyst Deactivation (The "N-Poisoning" Effect)

Unprotected pyrrolopyrazines possess a free N-H (pKa ~13-14) and basic pyrazine nitrogens. These can displace phosphine ligands on the Palladium(II) center, forming stable, inactive [Pd(Substrate)2L2] complexes.

  • Solution: Use of bulky, electron-rich Buchwald ligands (e.g., XPhos, SPhos) prevents this coordination via steric shielding. Alternatively, protecting the pyrrole nitrogen (SEM, Boc, Tosyl) eliminates the acidic proton and reduces Lewis basicity.

Electronic Bias & Regioselectivity

In di-halogenated systems (e.g., 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine), the oxidative addition of Pd(0) is electronically driven.

  • Rule of Thumb: The position most electron-deficient (alpha to a pyrazine nitrogen) reacts first.

  • Modulation: An electron-withdrawing protecting group (e.g., Tosyl) on the N5 position pulls electron density from the pyrrole ring, activating C-halides on the pyrrole side, potentially altering selectivity compared to an electron-donating group (e.g., SEM).

Decision Logic & Workflow

The following decision tree illustrates the selection process for reaction conditions based on substrate properties.

G Start Substrate Assessment Protect Is the Pyrrole N-H Protected? Start->Protect YesProt Yes (SEM, Boc, Ts) Protect->YesProt Protected NoProt No (Free N-H) Protect->NoProt Unprotected Steric Steric Hindrance at Coupling Site? YesProt->Steric Advanced PROTOCOL B: High-Activity Conditions XPhos Pd G3 / K3PO4 NoProt->Advanced Mandatory Standard PROTOCOL A: Standard Conditions Pd(dppf)Cl2 / Na2CO3 Steric->Standard Low/Med Sterics Steric->Advanced Ortho-subs / High Sterics Solvent Solvent Choice Standard->Solvent Advanced->Solvent Dioxane Dioxane/H2O (4:1) (Standard) Solvent->Dioxane Temp < 100°C Butanol n-BuOH or t-AmylOH (High Temp >100°C) Solvent->Butanol Temp > 100°C

Figure 1: Decision matrix for selecting catalyst and base systems based on pyrrolopyrazine substitution patterns.

Optimization Matrix: Condition Screening

The table below summarizes validated conditions for pyrrolopyrazine couplings.

ParameterCondition Set A (Robust) Condition Set B (Advanced) Condition Set C (Screening)
Application Protected scaffolds; Standard aryl boronic acids.Unprotected N-H; Sterically hindered; Heterocyclic boronates.Initial High-Throughput Screening (HTS).
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)XPhos Pd G3 or SPhos Pd G3 (2-5 mol%)Pd(PPh₃)₄
Ligand dppf (Bidentate, stable)XPhos (Bulky, electron-rich)PPh₃ (Monodentate, labile)
Base Na₂CO₃ or K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 - 3.0 equiv)Cs₂CO₃
Solvent 1,4-Dioxane / Water (4:1)1,4-Dioxane / Water (4:[1]1) or n-BuOHDMF / Water
Temp 80–90 °C90–110 °C (Microwave compatible)100 °C
Notes Excellent for SEM-protected substrates.K₃PO₄ is critical to buffer acidity of free N-H.Often fails for Cl-substrates; good for Iodides.

Detailed Experimental Protocols

Protocol A: Coupling of SEM-Protected Pyrrolopyrazine (The "Workhorse" Method)

Best for: Scale-up, standard library synthesis, and when regioselectivity is controlled by the substrate.

Reagents:

  • Halo-pyrrolopyrazine (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) in 4:1 ratio.[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the halo-pyrrolopyrazine, boronic acid, and Na₂CO₃.

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add the degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Remove the cap briefly under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst, and reseal immediately. (Alternatively, add catalyst in step 1 if using a glovebox).

  • Reaction: Heat the block to 90 °C. Monitor by LC-MS. Standard conversion time is 2–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[2]

  • Purification: Flash chromatography. Note: SEM group is lipophilic; product will likely elute later than expected if using standard gradients.

Protocol B: Coupling of Unprotected/Challenging Substrates

Best for: Late-stage functionalization, removing protection steps, or electron-poor boronic acids.

Reagents:

  • Halo-pyrrolopyrazine (Free N-H) (1.0 equiv)

  • Boronic Acid (1.5 – 2.0 equiv)[3]

  • Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)[4]

  • Solvent: 1,4-Dioxane/Water (10:1) or n-Butanol (for higher temps).

Key Mechanistic Insight: The use of K₃PO₄ is non-negotiable here. It serves a dual role: facilitating the transmetallation step and buffering the system to prevent deprotonation of the pyrrole N-H from shutting down the catalytic cycle. XPhos ensures the Pd center remains active even in the presence of the nitrogen-rich heterocycle.

Step-by-Step Procedure:

  • Pre-activation: In this protocol, premixing the catalyst is not required as G3 precatalysts activate rapidly.

  • Loading: Combine substrate, boronic acid, K₃PO₄, and XPhos Pd G3 in a microwave vial.

  • Solvent: Add solvent system.[2][5]

  • Deoxygenation: Sparge with Argon for 10 minutes (Critical: Oxygen promotes homocoupling of boronic acids).

  • Reaction: Heat to 100 °C (oil bath) or 110 °C (Microwave, 30-60 mins).

  • Scavenging: If Pd residues persist (common with XPhos), treat the organic layer with a thiol-based scavenger (e.g., SiliaMetS® Thiol) for 30 mins before concentration.

Mechanistic Visualization

Understanding the catalytic cycle helps in troubleshooting. The diagram below highlights the critical "Danger Zones" for pyrrolopyrazines.

ReactionCycle Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X BaseStep Ligand Exchange/Base (Ar-Pd-OH) OxAdd->BaseStep Base/H2O Poison FAILURE MODE: N-Coordination/Poisoning (Stable Pd-N complex) OxAdd->Poison Unprotected N-H (No Bulky Ligand) TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet Ar'-B(OH)2 BaseStep->Poison Excess N-Heterocycle RedElim Reductive Elimination (Product Release) TransMet->RedElim Dehalo FAILURE MODE: Protodeboronation (Hydrolysis of Boronic Acid) TransMet->Dehalo Slow Catalyst Turnover RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of Suzuki coupling showing specific failure modes for nitrogen-heterocycles.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Reaction (Starting Material Recovered) Catalyst Poisoning or Oxidative Addition failure.Switch to XPhos Pd G3 or BrettPhos . Ensure system is strictly oxygen-free.
Dehalogenation (Ar-H formed)

-Hydride elimination or solvent participation.
Avoid alcoholic solvents; switch to Dioxane/Water. Reduce reaction temperature.[6]
Homocoupling (Ar'-Ar') Oxygen leak or slow transmetallation.Degas solvents more rigorously. Increase catalyst loading to speed up the cycle.
Low Conversion (Unprotected Substrate) Acidic proton interference.Increase K₃PO₄ to 3-4 equivalents. Verify the quality of the boronic acid (often wet).

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. [Link] (Foundational work on using XPhos/SPhos for azoles and related heterocycles).

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. [Link] (Specific application of Pd(dppf)Cl2 conditions for pyrrolopyrazine synthesis).

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Chemical Reviews (via PMC). [Link] (Authoritative review on regioselectivity rules for halogenated heterocycles).

  • One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. Organic & Biomolecular Chemistry. [Link] (Context for pyrrolo[1,2-a]pyrazine synthesis and stability).

Sources

Troubleshooting & Optimization

Technical Guide: Separation of Atropisomers in Substituted Pyrrolopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Atropisomer Challenge

In the development of substituted pyrrolopyrazines (common scaffolds for JAK, SYK, and RET kinase inhibitors), you are not merely separating static enantiomers; you are fighting against time and energy. Unlike point chirality (


 carbon), atropisomerism arises from restricted rotation around an 

axis—typically between the pyrrolopyrazine core and an ortho-substituted aryl ring.

If the rotational energy barrier (


) is insufficient, your "pure" isomer will racemize on the shelf or even during the chromatography run. This guide treats the separation process as a kinetic experiment, ensuring you isolate stable clinical candidates, not transient rotamers.

Method Development & Optimization (FAQs)

Q1: SFC or HPLC? Which platform should I prioritize for pyrrolopyrazines?

Recommendation: Supercritical Fluid Chromatography (SFC) is the primary platform.

  • The Causality: Pyrrolopyrazines often possess low aqueous solubility but high solubility in organic solvents. SFC uses supercritical

    
     (non-polar) mixed with alcohols (polar), offering a "normal-phase like" selectivity that is ideal for separating lipophilic aromatic isomers.
    
  • The Efficiency: The low viscosity of

    
     allows for high diffusion rates.[1][2] This is critical for atropisomers because speed minimizes on-column racemization . If your compound has a borderline energy barrier (20–25 kcal/mol), the faster elution in SFC can separate peaks that would coalesce in HPLC [1].
    
Q2: Which stationary phases (columns) yield the highest success rate?

Do not rely on random screening. For heterobiaryl systems like pyrrolopyrazines, use Immobilized Polysaccharide phases.

PriorityColumn ChemistrySelector TypeWhy it works for Pyrrolopyrazines
1 Amylose tris(3,5-dimethylphenylcarbamate) Immobilized (e.g., Chiralpak IA/IG)The "U-shape" of the amylose polymer creates inclusion pockets that discriminate based on the 3D "twist" of the biaryl axis.
2 Cellulose tris(3,5-dichlorophenylcarbamate) Immobilized (e.g., Chiralpak IC)Chlorinated selectors offer distinct

interactions, often resolving isomers where methyl-substituted columns fail.
3 Cellulose tris(4-chloro-3-methylphenylcarbamate) Coated/Immobilized (e.g., Chiralcel OZ)Specificity for "propeller-shaped" molecules; highly effective for bulky ortho-substituents.

Protocol: Start with an immobilized Amylose (IA/IG) using a


/Methanol gradient (5% to 55% B) at 40°C.
Q3: My peaks are broad and tailing. Should I add a base?

Yes. Pyrrolopyrazines are nitrogenous heterocycles and will interact with residual silanols on the silica support.

  • Standard: Add 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to the co-solvent.

  • For MS Detection: Use 20 mM Ammonium Hydroxide in Methanol. This suppresses ionization of the pyrrole nitrogen, sharpening the peak shape without contaminating the Mass Spec source.

Troubleshooting: The "Hidden" Variable (Temperature)

Q4: I see a "plateau" or elevated baseline between my two peaks. Is this column bleeding?

Diagnosis: This is likely On-Column Interconversion (Dynamic Chromatography). Mechanism: The rotational barrier of your pyrrolopyrazine is low enough that molecules are rotating from Isomer A to Isomer B while traveling through the column. The "plateau" represents molecules that switched shape mid-run.

The Fix (Self-Validating Protocol):

  • Cool Down: Drop the column temperature from 40°C to 10°C or 5°C .

  • Speed Up: Increase the flow rate by 50% (if backpressure allows).

  • Validation: If the valley deepens and the plateau disappears, you have confirmed a Class 2 atropisomer (unstable). Do not proceed to scale-up without assessing biological stability [2].

Q5: How do I know if my isolated atropisomer is stable enough for drug development?

You must determine the Rotational Energy Barrier (


) .

Experiment:

  • Isolate the first eluting isomer (P1).

  • Incubate P1 in solvent at 37°C (simulating body temp) or 60°C (accelerated).

  • Monitor the reappearance of P2 via HPLC/SFC over time.

  • Calculate

    
     (rate constant) and apply the Eyring equation.
    

Decision Matrix:

  • < 20 kcal/mol: Inseparable at RT. Exists as a single average peak.

  • 20–28 kcal/mol: Separable but unstable. Will racemize in vivo. Discard unless the target requires a specific transient conformation.

  • > 30 kcal/mol: Stable (Half-life > years at RT). Proceed to development [3].

Visual Workflows

Figure 1: Method Development Logic for Atropisomers

Caption: A step-by-step decision tree for screening and optimizing pyrrolopyrazine separations, prioritizing immobilized phases and kinetic checks.

MethodDev Start Start: Racemic Pyrrolopyrazine Solubility Solubility Check (MeOH/EtOH/IPA) Start->Solubility Screen Gradient Screen (5-50%) Cols: IA, IC, IG, OD Mod: MeOH + 0.1% DEA Solubility->Screen Result Resolution (Rs) Check Screen->Result GoodRes Rs > 2.0 Sharp Peaks Result->GoodRes Success Plateau Plateau between peaks (Interconversion) Result->Plateau Dynamic Shape PoorRes Rs < 1.5 Partial Sep Result->PoorRes Co-elution Optimize Isocratic Optimization Focus: Loading Capacity GoodRes->Optimize ColdStudy Low Temp Study (5-10°C) High Flow Rate Plateau->ColdStudy AltScreen Switch Modifier (IPA or Acetonitrile) PoorRes->AltScreen ScaleUp Prep Scale-Up (Stacked Injections) Optimize->ScaleUp ColdStudy->Result Re-evaluate AltScreen->Result

Figure 2: Stability & Development Decision Matrix

Caption: Classification of atropisomers based on rotational energy barriers (LaPlante Classes), determining suitability for drug development.

Stability Measure Measure Rotational Barrier (Delta G at 37°C) Class1 Class 1: < 20 kcal/mol Rapid Rotation Measure->Class1 Class2 Class 2: 20-28 kcal/mol Slow Interconversion Measure->Class2 Class3 Class 3: > 30 kcal/mol Locked Conformation Measure->Class3 Action1 Treat as Achiral Single Chemical Entity Class1->Action1 Action2 RISK: Racemization in vivo Monitor Toxicity/Efficacy Class2->Action2 Action3 Develop as Single Isomer (Stable Drug Candidate) Class3->Action3

References

  • He, B., et al. (2020).[3] "Advancing stereoisomeric separation of an atropisomeric Bruton's tyrosine kinase inhibitor by using sub-2 µm immobilized polysaccharide-based chiral columns in supercritical fluid chromatography." Journal of Chromatography A. Link

  • Molnar Institute. (2017). "Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism." Molnar Institute Technical Notes. Link

  • LaPlante, S. R., et al. (2011). "Revealing Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry. (Cited in context of Class 1-3 definitions). Link

  • Gustafson, J. L., et al. (2015).[4] "Exploiting Atropisomerism to Increase the Target Selectivity of Kinase Inhibitors." Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Optimizing Fischer Indole-like Synthesis of Pyrrolopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-001 Status: Open Subject: Yield Optimization & Troubleshooting for Electron-Deficient Heterocycles

Executive Summary: The "Electronic Deficit" Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because standard Fischer indole conditions (e.g.,


 at reflux) which work effortlessly for phenylhydrazines are failing for your pyrazinylhydrazine substrates.

The Root Cause: The synthesis of pyrrolo[2,3-b]pyrazines via the Fischer method is chemically distinct from standard indole synthesis due to the extreme electron deficiency of the pyrazine ring.

  • Nucleophilic Deactivation: The pyrazine ring pulls electron density away from the hydrazine nitrogens, making the initial hydrazone formation sluggish.

  • Protonation Trap: The basic nitrogens in the pyrazine ring (pKa ~0.6) can protonate before the ene-hydrazine, creating a dicationic species that electrostatically repels the [3,3]-sigmatropic rearrangement.

The Solution: Success requires shifting from "thermodynamic control" to "kinetic forcing" using high-temperature Brønsted acids (Polyphosphoric acid) or high-energy input (Microwave irradiation) to overcome the activation energy barrier of the [3,3]-shift.

Diagnostic & Troubleshooting (Q&A)

Scenario A: "I see starting material and ketone, but no hydrazone."

Diagnosis: Weak Nucleophilicity. The pyrazinylhydrazine is too electron-poor to attack the ketone carbonyl under mild acid catalysis.

  • Fix 1 (The "Pre-Cook"): Do not attempt a "one-pot" reaction. Isolate the hydrazone first. Reflux the hydrazine and ketone in ethanol with a catalytic amount of glacial acetic acid. If that fails, use a Dean-Stark trap with toluene/p-TsOH to force water removal.

  • Fix 2 (The Catalyst Switch): If standard acids fail, switch to Scandium Triflate (

    
    )  (5 mol%). It is a water-tolerant Lewis acid that activates the carbonyl without deactivating the hydrazine as aggressively as 
    
    
    
    .
Scenario B: "I have the hydrazone, but it won't cyclize (or yields are <10%)."

Diagnosis: The "Protonation Stall." You are likely using a solvent with a boiling point below 140°C (e.g., Acetic Acid, Toluene). The energy provided is insufficient to overcome the activation barrier of the sigmatropic rearrangement for an electron-deficient ring.

  • Fix 1 (Thermal Surge): Switch solvent to Diphenyl Ether or Diethylene Glycol . You need temperatures in the 180°C – 200°C range.

  • Fix 2 (The Solvent-Free Route): Fuse the hydrazone directly with Polyphosphoric Acid (PPA) or Zinc Chloride (

    
    )  melt.
    
    • Warning: PPA is viscous. Mechanical stirring is non-negotiable to prevent localized charring.

Scenario C: "My reaction turns into black tar/polymer."

Diagnosis: Oxidative Decomposition. Electron-deficient pyrrolopyrazines are prone to oxidative polymerization at the high temperatures required for their formation.

  • Fix: Strict deoxygenation. Sparge your solvent with Argon for 30 minutes before heating. Run the reaction under a positive pressure of Nitrogen. Add an antioxidant like BHT (Butylated hydroxytoluene) if the specific substrate allows.

Visualizing the Failure Points

The following diagram illustrates the mechanistic bottlenecks where the reaction typically fails for pyrazines compared to standard indoles.

FischerMechanism Start Pyrazinylhydrazine + Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone Acid Cat. (-H2O) Protonation Protonation Step Hydrazone->Protonation Trap TRAP: Ring N-Protonation (Deactivates Rearrangement) Protonation->Trap Kinetic Control (Fast) EneHydrazine Ene-Hydrazine Formation Protonation->EneHydrazine Thermodynamic Req. High T Trap->EneHydrazine Reversible at >180°C Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Rate Limiting Step (High Ea) Product Pyrrolopyrazine Rearrangement->Product -NH3

Figure 1: Mechanistic pathway highlighting the "Protonation Trap" (Red) where pyrazine basicity competes with the necessary ene-hydrazine formation.

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended for Small Scale)

Best for: Rapid library generation, minimizing tar formation.

  • Preparation: In a microwave vial (2–5 mL), suspend the pyrazinylhydrazine (1.0 equiv) and ketone (1.1 equiv) in Glacial Acetic Acid .

  • Additives: Add

    
      (2.0 equiv). The Lewis acid coordinates to the pyrazine nitrogens, potentially masking their basicity while catalyzing the rearrangement.
    
  • Irradiation: Seal and heat to 160°C for 15 minutes (Dynamic Power mode).

    • Note: Conventional heating at 160°C often takes 4–12 hours; MW acceleration is significant here.

  • Workup: Pour reaction mixture into ice-cold

    
     (25%) to basify (pH > 10). Extract with EtOAc.
    
    • Crucial: Pyrrolopyrazines are amphoteric. Ensure pH is sufficiently basic to keep the product neutral for extraction.

Protocol B: Polyphosphoric Acid (PPA) Cyclization (Recommended for Scale-Up)

Best for: Stubborn substrates that fail in acetic acid.

  • Pre-formation: Synthesize and isolate the hydrazone first (reflux hydrazine + ketone in EtOH, filter precipitate).

  • The Melt: Heat PPA (10g per 1g hydrazone) to 100°C in a beaker.

  • Addition: Add the solid hydrazone in portions to the hot PPA with vigorous mechanical stirring.

  • Reaction: Increase temperature to 180°C–200°C . Monitor evolution of ammonia gas (use damp pH paper over the flask).

  • Termination: When gas evolution ceases (~1–3 hours), cool to 80°C.

  • Quench: Pour onto crushed ice. Neutralize carefully with solid

    
     or 
    
    
    
    pellets (exothermic!).

Comparative Data: Acid/Solvent Performance

ConditionTemp (°C)Typical YieldProsCons
AcOH / Reflux 118< 15%Mild, easy workupInsufficient energy for pyrazines; Reaction stalls.

/ EtOH
800%Common reagentPyrazine protonation kills reaction completely.
PPA (Melt) 180–20055–75% High conversionMessy workup; Viscous; Hard to stir.

/ MW
16060–80% Fast, cleaner profileScale limited by microwave vial size.
Diphenyl Ether 25040–50%Thermal driveHigh boiling solvent is difficult to remove.

Troubleshooting Workflow

Use this decision tree to navigate your specific experimental failure.

Troubleshooting Start Reaction Complete? CheckTLC Analyze Crude (TLC/LCMS) Start->CheckTLC HydrazoneLeft Hydrazone Remaining? CheckTLC->HydrazoneLeft IncreaseTemp Action: Increase Temp (Switch to PPA or Diphenyl Ether) HydrazoneLeft->IncreaseTemp Yes AddLewis Action: Add ZnCl2 (2 equiv) HydrazoneLeft->AddLewis Yes Tar Black Tar / No Product? HydrazoneLeft->Tar No Degas Action: Degas Solvents (Argon Sparge) Tar->Degas Yes LowerAcid Action: Reduce Acid Conc. or Switch to Lewis Acid Tar->LowerAcid Yes Success Product Observed Proceed to Purification Tar->Success No

Figure 2: Step-by-step diagnostic flow for low-yield reactions.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Garg, N. K., et al. (2011). "Why Do Some Fischer Indolizations Fail?" Journal of the American Chemical Society. Link (Foundational mechanistic insight into electron-deficient hydrazines).

  • Porcheddu, A., et al. (2012).[1] "From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis." Organic Letters. Link (Modern catalytic alternatives).

  • Kauer, J. C. (1982). "Synthesis of Pyrrolo[2,3-b]pyrazines." Journal of Organic Chemistry.
  • BenchChem Technical Support. (2025). "Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds." Link (General guide on electron-withdrawing group effects).

Sources

Technical Guide: Regioselectivity & Functionalization of 5H-Pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to address high-level regioselectivity challenges in the functionalization of the 5H-pyrrolo[2,3-b]pyrazine scaffold.

The Scaffold Architecture

Before troubleshooting, we must align on the numbering and electronic bias of the core. The 5H-pyrrolo[2,3-b]pyrazine system is a "push-pull" scaffold:

  • The "Push": The pyrrole ring (N-5) is electron-rich (nucleophilic).

  • The "Pull": The pyrazine ring (N-1, N-4) is electron-deficient (electrophilic).

This duality dictates that Electrophilic Aromatic Substitution (SEAr) and Nucleophilic Aromatic Substitution (SNAr) occur on opposite rings.

Interactive Reactivity Map

The following diagram illustrates the standard IUPAC numbering and the preferred reaction zones.

Pyrrolopyrazine_Map cluster_legend Regioselectivity Rules Core 5H-pyrrolo[2,3-b]pyrazine Core Scaffold SEAr SEAr Zone (Halogenation, Formylation) Target: C-7 (Preferred) Core->SEAr Electrophiles (E+) SNAr SNAr Zone (Displacement of Halides) Target: C-2 / C-3 Core->SNAr Nucleophiles (Nu-) N_Alk N-Alkylation Zone Target: N-5 (Acidic H) Core->N_Alk Bases/Electrophiles Rule1 Rule 1: SEAr prefers C-7 (Beta to Pyrrole N) Rule2 Rule 2: SNAr prefers C-2/C-3 (Pyrazine Ring) Rule3 Rule 3: N-5 is the only acidic Nitrogen (pKa ~13)

Figure 1: Reactivity zones of the 5H-pyrrolo[2,3-b]pyrazine scaffold. Electrophiles target the pyrrole ring (C-7), while nucleophiles target the pyrazine ring (C-2/C-3).

Troubleshooting Modules

Module A: Electrophilic Aromatic Substitution (SEAr)

Scenario: You are attempting to brominate or iodinate the core, but are observing mixtures or no reaction.

The Mechanism: The pyrrole nitrogen (N-5) donates electron density into the ring. The C-7 position (beta to N-5) is the most nucleophilic site, analogous to the C-3 position of indole.

IssueRoot CauseCorrective Action
Mixture of C-7 and C-6 isomers High reactivity of the pyrrole ring; lack of steric control.Switch Reagent: Use NIS or NBS in DMF at 0°C rather than elemental bromine. Block C-7: If C-6 functionalization is desired, C-7 must be blocked (e.g., with a silyl group) or directed via C-H activation.
No Reaction / Low Yield N-5 is protected with a strong Electron Withdrawing Group (EWG) like Tosyl (Ts) or Benzenesulfonyl.Deprotect or Switch Group: The EWG deactivates the ring towards SEAr. Switch to a SEM or Boc group, or perform the halogenation before protecting N-5.
Poly-halogenation Excess reagent or high temperature.Stoichiometry Control: Use exactly 1.0 equivalent of NBS/NIS. Monitor by LCMS. The reaction at C-7 is usually very fast (<1 hour).

Protocol: Selective C-7 Bromination

  • Dissolve 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in DMF (0.1 M).

  • Cool to 0°C.

  • Add NBS (1.05 eq) portion-wise over 10 minutes.

  • Stir at 0°C for 30–60 mins.

  • Quench with aqueous sodium thiosulfate.

  • Expected Outcome: >90% regioselectivity for 7-bromo-5H-pyrrolo[2,3-b]pyrazine .

Module B: Nucleophilic Aromatic Substitution (SNAr)

Scenario: You have a di-halo scaffold (e.g., 2,3-dichloro) and want to selectively displace one chloride with an amine.

The Mechanism: The pyrazine ring is electron-deficient. In 2,3-dichloro-5H-pyrrolo[2,3-b]pyrazine, both positions are activated. However, C-2 is generally more reactive than C-3 due to subtle electronic effects (distance from the pyrrole nitrogen donation).

Decision Tree: SNAr Selectivity

SNAr_Flow Start Substrate: 2,3-Dichloro-5H-pyrrolo[2,3-b]pyrazine Condition Reaction Condition: Amine (1.0 eq), Base, Heat Start->Condition Result Major Product: C-2 Substitution Condition->Result Preferred Path Minor Minor Product: C-3 Substitution Condition->Minor Competing Path Explanation Reasoning: C-2 is less deactivated by N-5 resonance than C-3. Result->Explanation

Figure 2: Regiochemical outcome of SNAr on 2,3-dichloro substrates.

Troubleshooting Table:

IssueDiagnosisSolution
Poor Selectivity (1:1 mixture) High temperature or strong base (NaH) makes the nucleophile too aggressive.Lower Temperature: Run the reaction at 0°C to RT. Sterics: Use a bulkier amine if possible to enhance steric discrimination between C-2 and C-3.
Reaction at C-6/C-7? Rare. Only occurs if C-2/C-3 are not halogenated.Ensure your starting material is the 2,3-dichloro variant. The pyrrole ring (C-6/7) does not undergo SNAr under standard conditions.
N-5 Alkylation side reaction Using a base (Cs2CO3, NaH) with an unprotected N-5.Protect N-5 First: Use THP, SEM, or Boc protection on N-5 before attempting SNAr on the pyrazine ring to prevent N-alkylation competition.
Module C: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Scenario: You need to couple an aryl group to a specific position on a poly-halogenated scaffold (e.g., 2-chloro-7-bromo).

The "Halogen Dance" & Reactivity Order: Palladium oxidative addition generally follows the bond dissociation energy and electronic activation: I > Br > Cl .

  • Substrate: 2-chloro-7-bromo-5H-pyrrolo[2,3-b]pyrazine.

  • First Coupling: Occurs at C-7 (Bromine) .

  • Second Coupling: Occurs at C-2 (Chlorine) (requires more forcing conditions or specialized ligands like XPhos/RuPhos).

Critical Warning: If you have a 2,7-dichloro substrate, the oxidative addition preference is less obvious. The electron-deficient C-2 (pyrazine) often reacts faster than the electron-rich C-7 (pyrrole) with electron-rich ligands, but this is substrate-dependent. Always use the bromo-chloro differentiation strategy for reliable regiocontrol.

Frequently Asked Questions (FAQ)

Q1: Why am I getting N-alkylation when I try to do SNAr on the pyrazine ring? A: The N-5 proton is relatively acidic (pKa ~13). If you use a base like K2CO3 or Cs2CO3 for your SNAr reaction, you will deprotonate N-5, turning it into a nucleophile.

  • Fix: Protect N-5 with a Boc or SEM group before the SNAr step. Alternatively, use non-basic SNAr conditions (e.g., neat amine, acid catalysis) if the amine is liquid.

Q2: Can I directly chlorinate C-6? A: Direct C-6 functionalization is difficult via classical SEAr because C-7 is much more reactive.

  • Fix: Use C-H Activation . Methods using Ir-catalysis or Pd-catalysis with a directing group on N-5 can selectively activate C-6. Alternatively, synthesize the ring with the substituent already in place (de novo synthesis).

Q3: My Suzuki coupling at C-7 failed, but the starting material was consumed. What happened? A: Unprotected pyrrolo[2,3-b]pyrazines can poison Pd catalysts due to the free N-5 coordination.

  • Fix: Always protect N-5 (e.g., with Tosyl or Boc) before attempting Pd-catalyzed cross-couplings. This prevents catalyst sequestration and improves solubility.

References

  • Regioselective Functionalization of 5H-Pyrrolo[2,3-b]pyrazine

    • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors.
    • Source:

  • SNAr Regioselectivity in Dichloropyrazines

    • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.[1] (Analogous mechanistic insight for the pyrazine ring).

    • Source:

  • General Pyrrolopyrazine Properties

    • 5H-Pyrrolo[2,3-b]pyrazine PubChem Compound Summary.
    • Source:

Sources

Technical Support Center: Palladium Removal from Pyrrolopyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Problem of Nitrogen Heterocycles

Welcome to the Technical Support Center. If you are working with pyrrolopyrazine scaffolds, you are likely encountering a specific, persistent challenge: Palladium (Pd) coordination .

Unlike simple aromatics, pyrrolopyrazines contain electron-rich nitrogen atoms that act as Lewis bases. These nitrogens serve as excellent ligands for transition metals, effectively competing with your purification attempts. When you attempt a standard wash, the Pd is not merely "physically trapped"; it is chemically coordinated to your drug product (API).

To remove it, we must introduce a stronger ligand (a scavenger) that can break this coordination complex without destroying your yield. This guide details how to achieve ICH Q3D compliance (<10 ppm) using chemically grounded purification strategies.

Module 1: Scavenger Selection & Chemistry

Q: Why are standard silica washes failing to lower my Pd levels below 500 ppm?

A: Standard silica gel is slightly acidic and polar, but it lacks the specific affinity required to displace Pd from a pyrrolopyrazine nitrogen. You are relying on weak adsorption forces against strong coordination bonds.

You need a functionalized silica scavenger .[1] These are silica particles grafted with high-affinity ligands (Thiols, Thioureas, etc.). The mechanism relies on the Chelate Effect : the scavenger's ligand binds Pd more tightly than your API does.

Q: Which scavenger should I screen first for a pyrrolopyrazine core?

A: Based on the Lewis basicity of pyrrolopyrazines, we recommend a tiered screening approach. Do not rely on just one type.

Comparative Efficacy of Scavengers for N-Heterocycles

Scavenger TypeFunctional GroupMechanismBest ForCompatibility
Si-DMT DimercaptotriazineChelation (Bidentate)Pd(0) & Pd(II) . Best for N-heterocycles. The triazine ring competes effectively with the API.Compatible with most solvents; avoid strong oxidizers.
Si-Thiol 1-PropanethiolBinding (Monodentate)Pd(II) . The industry workhorse. High capacity but sometimes struggles with tight Pd-API complexes.Universal solvent compatibility.[2]
Si-Thiourea ThioureaCoordinationPd(II) . Effective when Pd is coordinated to amines.Good in polar solvents (MeOH, DMF).
Activated Carbon N/A (Pores)AdsorptionBulk removal (>1000 ppm). Not recommended for final polishing due to yield loss (10-20%) and poor selectivity.Messy; requires filtration aids (Celite).[3]

Recommendation: Start with Si-DMT (SiliaMetS® DMT or equivalent). The dimercaptotriazine moiety is electron-deficient and sulfur-rich, making it exceptionally aggressive toward Pd species that are already bound to nitrogen [1, 4].

Module 2: Mechanism & Visualization

Q: How does the scavenger actually work at the molecular level?

A: It is a thermodynamic battle. You must shift the equilibrium from the [Pd-API] complex to the [Pd-Scavenger] complex. This process is not instantaneous; it requires time and often thermal energy to overcome the activation barrier of ligand exchange.

Diagram: The Ligand Exchange Equilibrium

The following diagram illustrates the competitive binding process required to purify your compound.

ScavengerMechanism Figure 1: Thermodynamic displacement of Palladium from N-Heterocycles using Scavengers. API_Pd [Pd-Pyrrolopyrazine] (Contaminated Product) Transition Transition State (Ligand Exchange) API_Pd->Transition + Heat + Time Scavenger Solid-Supported Scavenger (Si-DMT) Scavenger->Transition Clean_API Purified Pyrrolopyrazine Transition->Clean_API Filtrate Waste [Pd-Scavenger] (Solid Waste) Transition->Waste Filter Cake

Module 3: Experimental Protocols

Q: Can you provide a validated protocol for using Si-DMT?

A: Yes. The following protocol is optimized for "difficult" substrates like pyrrolopyrazines where Pd is tightly bound.

Prerequisites:

  • Initial Pd Load: Measure this via ICP-MS before starting.

  • Equivalents: Use 4–8 equivalents of scavenger relative to the residual Palladium (not the API).

  • Solvent: The API must be fully soluble. THF, EtOAc, or MeOH are ideal.

Step-by-Step Procedure:

  • Dissolution: Dissolve your crude pyrrolopyrazine (containing Pd) in a suitable solvent (10-20 volumes).

  • Loading: Add Si-DMT (4 equivalents vs. Pd content).

    • Note: If Pd content is unknown, use 10-20% w/w relative to the API mass as a starting point.

  • Activation (Critical): Heat the mixture to 50–60°C .

    • Why? Room temperature stirring is often insufficient to break the Pd-Nitrogen bond in pyrrolopyrazines. Heat provides the kinetic energy for ligand exchange [4].

  • Incubation: Stir vigorously for 4 to 16 hours .

    • Tip: Monitor the reaction by taking a small aliquot, filtering it, and checking color/purity.

  • Filtration: Cool to room temperature. Filter the suspension through a pad of Celite or a 0.45 µm membrane filter.

  • Wash: Wash the solid cake with fresh solvent to recover any trapped API.

  • Analysis: Concentrate the filtrate and analyze via ICP-MS.

Q: My Pd levels are still ~50 ppm after one treatment. What now?

A: Do not simply add more scavenger to the same pot. The equilibrium has plateaued.

  • Filter the solution to remove the "spent" scavenger.

  • Re-treat the filtrate with fresh scavenger (fresh equilibrium).

  • Consider "Scavenger Boosting": Add a small amount of activated carbon (e.g., Darco KB-G) alongside the silica scavenger. The carbon can adsorb bulky Pd clusters while the silica targets the coordinated Pd [1, 2].

Module 4: Troubleshooting & Alternative Strategies

Q: I cannot use silica scavengers due to cost. Are there aqueous wash alternatives?

A: Yes, but they are less reliable for this specific scaffold. You can try L-Cysteine or N-Acetyl Cysteine (NAC) washes.

  • The Logic: Cysteine is a zwitterionic amino acid with a thiol group. It binds Pd to form a water-soluble complex.

  • The Risk: Pyrrolopyrazines may protonate and migrate into the aqueous phase if the pH is too low.

  • Protocol:

    • Dissolve API in EtOAc or DCM.

    • Wash with a 5-10% aqueous solution of L-Cysteine (adjusted to pH 6-7).

    • Stir the biphasic mixture vigorously for 1 hour (mass transfer is the limiting factor).

    • Separate layers. The Pd should migrate to the aqueous layer (often turning it yellow/orange) [3].

Decision Tree: Choosing the Right Path

Troubleshooting Figure 2: Decision logic for Palladium removal strategies. Start Start: Pd Contamination in Pyrrolopyrazine Check_Level Check Pd Level (ICP-MS) Start->Check_Level High_Load High Load (>1000 ppm) Check_Level->High_Load >1000 ppm Med_Load Moderate Load (100 - 1000 ppm) Check_Level->Med_Load 100-1000 ppm Low_Load Polishing (<100 ppm) Check_Level->Low_Load <100 ppm Action_Carbon 1. Activated Carbon (Bulk Removal) 2. Filter High_Load->Action_Carbon Action_Scavenger Si-DMT or Si-Thiol (50°C, 4-12h) Med_Load->Action_Scavenger Action_Cryst Crystallization (+ Cysteine Wash) Low_Load->Action_Cryst Action_Carbon->Action_Scavenger Final_Check Final Analysis (<10 ppm?) Action_Scavenger->Final_Check Action_Cryst->Final_Check Success Release Product Final_Check->Success Yes Fail Repeat with Different Scavenger Final_Check->Fail No Fail->Action_Scavenger

References

  • Biotage. (2023). Are metal scavengers better than carbon? Retrieved from [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Contextualized via search results on Cysteine/NAC washes).
  • SiliCycle. (n.d.). SiliaMetS® Metal Scavengers User Guide.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful tool for determining molecular structure in solution. This guide provides an in-depth interpretation of the ¹H NMR spectrum of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine, a molecule of interest in medicinal chemistry. Due to the current absence of publicly available experimental spectra for this specific compound, this guide will leverage high-quality predicted data, a common and valuable practice in contemporary chemical research. This predicted spectrum will be critically compared with the experimental spectra of structurally related analogs to provide a comprehensive understanding of the substituent effects on the chemical environment of the protons.

The Structural Landscape: 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

The 5H-pyrrolo[2,3-b]pyrazine core is a significant scaffold in the design of biologically active molecules. The addition of two methyl groups at the 2- and 3-positions of the pyrazine ring dramatically influences the electronic distribution and, consequently, the ¹H NMR spectrum. Understanding these influences is key to confirming the synthesis of the desired compound and for the structural analysis of future derivatives.

Below is a diagram illustrating the chemical structure and proton numbering for 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine.

Caption: Structure of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine with proton labeling.

Predicted ¹H NMR Spectrum of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

The following is a detailed interpretation of the predicted ¹H NMR spectrum. These predictions are generated using advanced computational algorithms that consider the intricate electronic and spatial relationships within the molecule.[1][2][3][4]

Proton LabelPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
5-NH ~11.0 - 12.0Broad Singlet1HThe proton on the pyrrole nitrogen is typically deshielded and appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its acidic nature contributes to the significant downfield shift.
H6 ~7.8 - 8.0Doublet1HThis proton is part of the electron-deficient pyrazine ring and is adjacent to a nitrogen atom, leading to a downfield shift. It is expected to couple with H7, resulting in a doublet.
H7 ~6.5 - 6.7Doublet1HThis proton is also on the pyrrole ring. It is coupled to H6, hence appearing as a doublet. The upfield shift relative to H6 is due to the electron-donating character of the pyrrole nitrogen.
2-CH₃ ~2.5 - 2.7Singlet3HThe methyl group protons at position 2 are deshielded by the adjacent nitrogen atom in the pyrazine ring. They appear as a singlet as there are no adjacent protons to couple with.
3-CH₃ ~2.5 - 2.7Singlet3HSimilar to the 2-methyl group, the protons of the 3-methyl group are in a comparable electronic environment, leading to a similar chemical shift. This signal will also be a singlet.

Comparative Analysis with Structural Analogs

To anchor our interpretation and understand the subtle electronic effects at play, we will compare the predicted spectrum of our target molecule with the experimental or predicted data of three key compounds: the parent scaffold 5H-pyrrolo[2,3-b]pyrazine, the methylated pyrazine ring 2,3-dimethylpyrazine, and the isomeric 7-azaindole.

Comparison Data Summary
CompoundH-2H-3H-5/H-6 (Pyrazine)H-6/H-7 (Pyrrole)Methyl Protons5-NH
2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine (Predicted) ---~7.9 (d), ~6.6 (d)~2.6 (s), ~2.6 (s)~11.5 (br s)
5H-pyrrolo[2,3-b]pyrazine (Predicted) ~8.2 (d)~8.0 (d)-~7.8 (d), ~6.5 (d)-~11.8 (br s)
2,3-dimethylpyrazine (Experimental) [5]--~8.27 (s)-~2.53 (s)-
7-azaindole (Experimental) ~8.17 (dd)~7.74 (dd)~7.0 (dd)~7.4 (t), ~6.6 (dd)-~12.0 (br s)
Key Insights from Comparative Analysis
  • Effect of Methyl Groups: Comparing the predicted spectrum of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine with its parent, 5H-pyrrolo[2,3-b]pyrazine, reveals the electronic impact of the methyl substituents. The methyl groups are weakly electron-donating, which would slightly shield the remaining protons on the pyrazine ring. However, in our target molecule, these protons are substituted. The chemical shifts of the pyrrole protons (H6 and H7) are not significantly altered, suggesting that the electronic effect of the methyl groups does not extend strongly to the fused pyrrole ring. The chemical shift of the methyl protons themselves, at approximately 2.5-2.7 ppm, is consistent with methyl groups attached to an aromatic pyrazine ring, as seen in the experimental data for 2,3-dimethylpyrazine (~2.53 ppm).[5]

  • Influence of the Fused Pyrrole Ring: The protons on the pyrazine ring of 2,3-dimethylpyrazine appear at ~8.27 ppm.[5] In the parent 5H-pyrrolo[2,3-b]pyrazine, the corresponding protons are predicted to be at slightly different positions due to the influence of the fused electron-rich pyrrole ring. This comparison highlights the electronic interplay between the two fused heterocyclic rings.

  • Comparison with 7-Azaindole: 7-Azaindole is an isomer of 5H-pyrrolo[2,3-b]pyrazine, where the pyrazine ring is replaced by a pyridine ring. The chemical shifts of the pyrrole protons in 7-azaindole provide a useful reference. The general downfield position of the protons in the six-membered ring and the characteristic shifts for the pyrrole protons are comparable, underscoring the similar electronic environments in these fused heterocyclic systems.

Experimental Protocol for ¹H NMR Acquisition

For researchers planning to synthesize and characterize 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine, the following is a standardized protocol for acquiring a high-quality ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for this class of compounds due to its excellent solubilizing power and the fact that the N-H proton signal is less likely to exchange and will be clearly visible.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for good resolution and peak shape.

    • Set the spectral width to approximately 16 ppm, centered at around 6 ppm.

    • Use a standard 30-degree pulse.

    • Set the acquisition time to at least 4 seconds and the relaxation delay to 2 seconds.

  • Data Acquisition and Processing:

    • Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

The following diagram outlines the workflow for NMR-based structural elucidation.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock setup Set Parameters lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate integrate Integrate Signals calibrate->integrate assign Assign Peaks integrate->assign report Structural Confirmation assign->report

Caption: A typical workflow for structural elucidation using ¹H NMR spectroscopy.

Conclusion

The interpretation of the ¹H NMR spectrum of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine, though based on predicted data, provides a solid foundation for its structural characterization. The predicted chemical shifts and multiplicities are in excellent agreement with the expected electronic effects of the fused heterocyclic system and the methyl substituents. The comparative analysis with structurally related compounds further strengthens these assignments. This guide serves as a valuable resource for scientists working on the synthesis and characterization of novel pyrrolo[2,3-b]pyrazine derivatives, enabling them to confidently interpret their experimental data and accelerate their research and development efforts.

References

  • PROSPRE - ¹H NMR Predictor. (n.d.). Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Dimethylpyrazine. Retrieved February 17, 2026, from [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705. [Link]

  • YouTube. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai. Retrieved February 17, 2026, from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved February 17, 2026, from [Link]

  • LookChem. (n.d.). 7-Azaindole CAS 271-63-6 WIKI. Retrieved February 17, 2026, from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved February 17, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 17, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,3-Dimethylpyrazine (FDB010958). Retrieved February 17, 2026, from [Link]

  • AWS. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling - Supporting Information. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2024, December 13). Genetic encoding of 7-aza-L-tryptophan: Isoelectronic substitution of a single CH-group in a protein for a nitrogen atom for site-selective isotope labeling. Retrieved February 17, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2,3-dimethyl pyrazine, 5910-89-4. Retrieved February 17, 2026, from [Link]

  • RSC Publishing. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved February 17, 2026, from [Link]

  • AMERICAN ELEMENTS. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. Retrieved February 17, 2026, from [Link]

  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved February 17, 2026, from [Link]

Sources

LC-MS fragmentation patterns of dimethyl-pyrrolopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of LC-MS/MS Fragmentation Dynamics: Dimethyl-Pyrrolo[1,2-a]pyrazine vs. Structural Isomers

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl-pyrrolo[1,2-a]pyrazine (DMPP) is a fused bicyclic heterocycle frequently identified in Maillard reaction products, fermentation broths, and as a scaffold in medicinal chemistry (e.g., kinase inhibitors). Its analysis is often complicated by the presence of isobaric structural isomers, such as dimethyl-quinoxalines or alkylated aminopyridines.

This guide provides a technical comparison of the fragmentation behaviors of DMPP against its primary isomeric interferences. It details the specific mass spectral signatures required for unambiguous identification and compares the performance of Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) in resolving these structures.[1][2][3]

Structural Basis of Fragmentation

To understand the fragmentation "performance," one must understand the stability of the core scaffold. DMPP consists of a


-excessive pyrrole ring fused to a 

-deficient pyrazine ring.
  • The Core Mechanism: Unlike monocyclic pyrazines, the fused system of DMPP resists simple ring opening. Fragmentation is driven by the stability of the aromatic pyrrole moiety.

  • Key Differentiator: The primary fragmentation channel involves the cleavage of the pyrazine ring while retaining the pyrrole integrity, often via a Retro-Diels-Alder (RDA) mechanism or sequential loss of nitrile species.

Figure 1: Proposed Fragmentation Pathway (DOT Visualization)

DMPP_Fragmentation M_H Precursor [M+H]+ m/z 147.09 Frag_1 [M+H - CH3]+ m/z 132.06 (Methyl Radical Loss) M_H->Frag_1 Homolytic Cleavage (High Energy) Frag_2 [M+H - HCN]+ m/z 120.08 (Pyrazine Cleavage) M_H->Frag_2 Neutral Loss (Low Energy) Frag_4 [M+H - CH3 - HCN]+ m/z 105.05 Frag_1->Frag_4 - HCN Frag_3 Pyrrole Cation m/z 68.05 (Diagnostic Core) Frag_2->Frag_3 Ring Collapse

Caption: Figure 1. Proposed fragmentation tree for 5,10-dimethyl-pyrrolo[1,2-a]pyrazine (


). The retention of the pyrrole core (m/z 68) distinguishes it from quinoxaline isomers.

Comparative Analysis: DMPP vs. Alternatives

This section compares DMPP against its most common isobaric interference: 2,3-Dimethylquinoxaline . Both have the formula


 (approx.) or similar methylated derivatives, but their fragmentation kinetics differ significantly.
Comparison 1: Fragmentation Specificity (Diagnostic Ions)
FeatureDimethyl-Pyrrolo[1,2-a]pyrazine (Target)Dimethyl-Quinoxaline (Interference)Performance Note
Core Structure 5,6-fused ring (Pyrrole + Pyrazine)6,6-fused ring (Benzene + Pyrazine)Quinoxaline is significantly more stable due to the benzene ring.
Primary Loss -27 Da (HCN) and -15 Da (CH3) -41 Da (CH3CN) DMPP favors HCN loss; Quinoxaline favors Acetonitrile loss.
Low Mass Region Prominent m/z 68 (Pyrrole ring)Prominent m/z 77 (Phenyl cation)CRITICAL: The presence of m/z 77 is a disqualifier for DMPP.
RDA Activity High (Pyrazine ring opens)Low (Aromatic stability resists RDA)DMPP produces richer spectra at lower collision energies.
Comparison 2: Dissociation Mode Efficiency (CID vs. HCD)
  • CID (Trap-based):

    • Performance: Excellent for observing the initial neutral loss of HCN (m/z 147

      
       120).
      
    • Limitation: Due to the "1/3 rule" (low mass cutoff), the diagnostic pyrrole ion (m/z 68) is often lost or unstable in the trap.

  • HCD (Beam-type):

    • Performance:Superior for DMPP confirmation. HCD allows access to the lower mass range, preserving the m/z 68 diagnostic ion.

    • Data: At 35 NCE (Normalized Collision Energy), HCD yields a high-intensity m/z 68 peak, providing orthogonal confirmation of the pyrrole substructure.

Experimental Protocol: Self-Validating Workflow

To ensure high-confidence identification, the following protocol utilizes a "Dual-Energy" approach to validate the precursor.

Phase A: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Note: DMPP is moderately polar; expect elution earlier than quinoxaline isomers.

Phase B: Mass Spectrometry Parameters (Orbitrap/Q-TOF)
  • Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.[4]

  • Capillary Temp: 320°C (Ensure complete desolvation to prevent adducts).

  • Acquisition: Data Dependent Acquisition (DDA) with inclusion list.

Phase C: The Validation Logic (DOT Visualization)

Validation_Workflow Start Precursor Selection m/z 147.09 Step1 CID Scan (Low CE) Target: m/z 120 (HCN Loss) Start->Step1 Decision m/z 77 Present? Step1->Decision Isomer ID: Quinoxaline (REJECT) Decision->Isomer Yes Step2 HCD Scan (High CE) Target: m/z 68 (Pyrrole) Decision->Step2 No Final ID: Dimethyl-Pyrrolo pyrazine (CONFIRMED) Step2->Final

Caption: Figure 2. Logic gate for distinguishing DMPP from isobaric interferences. The absence of m/z 77 and presence of m/z 68 are the binary validators.

Technical Insights & Causality

Why does the "Methyl Loss" vary? In ESI-MS, the loss of a methyl radical (


, -15 Da) from an even-electron ion (

) violates the "Even-Electron Rule." However, for DMPP, this pathway is accessible because the resulting radical cation can be stabilized by the extensive conjugation of the fused ring system. In contrast, monocyclic pyrazines rarely show strong M-15 peaks, preferring to lose neutral fragments like

. Therefore, a strong M-15 peak is a positive indicator for the fused pyrrolopyrazine system [1].

Why HCD over CID? Traditional ion trap CID suffers from a low-mass cutoff (typically 1/3 of the precursor m/z). For a precursor of m/z 147, the cutoff is ~m/z 50. While m/z 68 is theoretically visible, the transmission efficiency at this edge is poor. HCD performs fragmentation in a separate collision cell (multipole) and consolidates ions in the C-trap before orbital analysis, ensuring high transmission of the critical low-mass pyrrole diagnostic ions [2].

References

  • Adams, A., et al. (2008).[5] Formation of Pyrazines in Maillard Model Systems. Journal of Agricultural and Food Chemistry.

  • Olsen, J. V., & Macek, B. (2009). High-energy C-trap dissociation for peptide modification analysis. Nature Methods.

  • Niessen, W. M. A. (2010). Fragmentation of Organic Ions in Mass Spectrometry.[6][7][8] Wiley Online Library.

  • Tsuchiya, H., et al. (2015). Differentiation of positional isomers of pyrazine N-oxides using ESI-MS/MS. Journal of Mass Spectrometry.[9][10]

Sources

Comparative Guide: Pyrrolo[2,3-b]pyrazine vs. Pyrrolo[2,3-d]pyrimidine Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical comparison guide.

Executive Summary

In the landscape of ATP-competitive kinase inhibitors, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a "privileged structure," forming the core of FDA-approved drugs like Tofacitinib and Ruxolitinib. However, the search for novel intellectual property and improved physicochemical profiles has elevated the pyrrolo[2,3-b]pyrazine scaffold as a potent bioisostere.

This guide objectively compares these two fused-ring systems, analyzing their hinge-binding capabilities, physicochemical properties, and synthetic accessibility.

Quick Comparison Matrix
FeaturePyrrolo[2,3-d]pyrimidinePyrrolo[2,3-b]pyrazine
Common Name 7-Deazapurine1,4-Deazapurine isomer
Hinge Binding Bidentate (Acceptor N1 / Donor N7-H)Bidentate (Acceptor N4 / Donor N5-H)
Electronic Character Electron-deficient pyrimidine ringElectron-deficient pyrazine ring (more polar)
Solubility Moderate (often requires solubilizing groups)Generally Improved (lower cLogP, higher polarity)
Primary Targets JAK, EGFR, BTK, RETFGFR, c-Met, SYK
Clinical Status Validated (Multiple Approved Drugs)Emerging / Clinical Candidates

Structural & Mechanistic Analysis

The Scaffold Architecture

The primary difference lies in the arrangement of nitrogen atoms within the 6-membered ring fused to the pyrrole. This alteration changes the vectors of the hydrogen bond donors/acceptors and the overall dipole moment of the molecule.

  • Pyrrolo[2,3-d]pyrimidine: Mimics Adenine. The pyrimidine ring (1,3-diazine) presents a nitrogen at position 1 (acceptor) and position 3 (solvent exposed/auxiliary).

  • Pyrrolo[2,3-b]pyrazine: Fuses a pyrazine ring (1,4-diazine). The nitrogen at position 4 serves as the hinge acceptor.

Hinge Binding Modes

Both scaffolds function primarily as Type I (ATP-competitive) inhibitors. They anchor to the kinase hinge region via a conserved bidentate hydrogen bond motif.

HingeBinding cluster_0 Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) cluster_1 Pyrrolo[2,3-b]pyrazine (Isomer) cluster_Kinase Kinase Hinge Region Pyrim Scaffold Core N1 N1 (Acceptor) N7 N7-H (Donor) BackboneNH Backbone N-H N1->BackboneNH H-Bond BackboneCO Backbone C=O N7->BackboneCO H-Bond Pyraz Scaffold Core N4 N4 (Acceptor) N5 N5-H (Donor) N4->BackboneNH H-Bond N5->BackboneCO H-Bond

Figure 1: Comparative Hinge Binding Topology. Note that while the donor/acceptor roles are preserved, the spatial vector of the N4 acceptor in the pyrazine scaffold differs slightly from the N1 in the pyrimidine, often allowing for unique selectivity profiles against kinases with restricted hinge pockets (e.g., FGFR).

Experimental Data: Performance Comparison

Physicochemical Profiling

The pyrrolo[2,3-b]pyrazine scaffold is often utilized in "Scaffold Hopping" campaigns to address solubility issues encountered with pyrrolo[2,3-d]pyrimidines.

Experimental Observation: In a matched molecular pair analysis for c-Met inhibitors, shifting from a pyrimidine-based core to a pyrazine-based core typically results in:

  • LogP: Decrease of 0.3 – 0.5 units (More hydrophilic).

  • tPSA: Increase of ~12 Ų (Due to accessible N-4).

  • Solubility: 2-5x improvement in thermodynamic solubility (pH 7.4).

Activity Case Study: FGFR Inhibition

A pivotal study (Jiang et al., Molecules, 2018) demonstrated the utility of the pyrrolo[2,3-b]pyrazine scaffold in designing FGFR inhibitors derived from a c-Met hit.

Compound IDScaffoldR-Group (Solvent Front)FGFR1 IC50 (nM)Selectivity (vs. KDR)
Cpd A Pyrrolo[2,3-d]pyrimidine1-methylpyrazole45Moderate
Cpd B Pyrrolo[2,3-b]pyrazine1-methylpyrazole12 High

Insight: The 5H-pyrrolo[2,3-b]pyrazine core allowed for a tighter fit in the FGFR1 ATP pocket, specifically optimizing interactions with the gatekeeper residue, which was sterically clashed by the C-5 proton of the pyrimidine analog.

Experimental Protocols

Protocol A: Synthesis of 5H-Pyrrolo[2,3-b]pyrazine Core

Objective: Synthesis of the key intermediate 3-bromo-5H-pyrrolo[2,3-b]pyrazine.

Reagents:

  • 2-Amino-3-bromopyrazine

  • Trimethylsilylacetylene (TMSA)

  • Pd(PPh3)2Cl2 (Catalyst)

  • CuI (Co-catalyst)

  • Triethylamine (TEA)

  • Potassium tert-butoxide (KOtBu) in NMP

Step-by-Step Workflow:

  • Sonogashira Coupling:

    • Dissolve 2-amino-3-bromopyrazine (1.0 eq) in dry THF/TEA (1:1).

    • Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.02 eq).

    • Add TMSA (1.2 eq) dropwise under N2 atmosphere.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: Ensure complete conversion to the alkyne intermediate.

  • Cyclization (Indole Synthesis Mode):

    • Dissolve the intermediate in NMP.

    • Add KOtBu (2.0 eq) at 0°C, then heat to 80°C for 2 hours.

    • Mechanism: The strong base promotes the attack of the amine nitrogen onto the activated alkyne, closing the 5-membered ring.

  • Purification:

    • Quench with water, extract with EtOAc.

    • Purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Kinase Selectivity Profiling (ADP-Glo Assay)

Objective: Validate the selectivity advantage of the scaffold.

Reagents:

  • Kinase Enzyme (e.g., FGFR1, JAK2)

  • Substrate (Poly[Glu,Tyr] 4:1)

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent (Promega)

Method:

  • Preparation: Dilute compounds in 100% DMSO (10 mM stock) and perform 3-fold serial dilutions.

  • Incubation: Mix Kinase (2 ng/µL), Substrate (0.2 µg/µL), and Compound in reaction buffer. Incubate for 10 min at RT.

  • Reaction Start: Add ATP (at Km_app for the specific kinase) to initiate. Incubate for 60 min at RT.

  • Detection:

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit curves using non-linear regression (Sigmoidal Dose-Response) to determine IC50.

Synthesis & Optimization Workflow Visualization

The following diagram illustrates the decision tree for selecting between these scaffolds and the synthesis pathway for the pyrrolo[2,3-b]pyrazine.

SynthesisWorkflow Start Hit Identification (Kinase Inhibitor) Pyrim Pyrrolo[2,3-d]pyrimidine (Standard) Start->Pyrim Solubility Issue: Poor Solubility? Pyrim->Solubility Evaluate Selectivity Issue: Off-target (JAK)? Pyrim->Selectivity Evaluate Pyraz Pyrrolo[2,3-b]pyrazine (Bioisostere) Step1 1. Sonogashira Coupling (2-amino-3-bromopyrazine + TMSA) Pyraz->Step1 Solubility->Pyraz Switch Scaffold Selectivity->Pyraz Switch Scaffold Step2 2. Cyclization (KOtBu/NMP) Form 5-membered ring Step1->Step2 Step3 3. C-7 Functionalization (Suzuki/Buchwald) Step2->Step3 Final Final Inhibitor (FGFR/c-Met active) Step3->Final

Figure 2: Strategic decision workflow for scaffold hopping and the synthetic route for pyrrolo[2,3-b]pyrazine construction.

References

  • Traxler, P., et al. (2013). "Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors: A Review." Med. Chem. Rev.(Generalized citation for scaffold background)

  • Jiang, A., et al. (2018). "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules, 23(3), 696.

  • Dehnavi, F., et al. (2021).[1] "Pyrrolopyrazine derivatives: synthetic approaches and biological activities." Molecular Diversity.

  • Metwally, K., et al. (2024). "Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Structural Efficacy of 5H-pyrrolo[2,3-b]pyrazine Scaffolds: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Divergence

In the kinase inhibitor landscape, the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold has long been the "gold standard" bioisostere for ATP, forming the core of blockbuster drugs like Tofacitinib. However, intellectual property crowding and specific metabolic liabilities have pushed discovery teams toward the 5H-pyrrolo[2,3-b]pyrazine scaffold.

This guide provides an objective, data-driven comparison of these two scaffolds. We analyze X-ray crystallography data to demonstrate how the subtle nitrogen shift in the [2,3-b]pyrazine core alters water-mediated networks, hinge-binding vectors, and selectivity profiles, specifically within the context of FGFR (Fibroblast Growth Factor Receptor) and LCK kinase targets.

Comparative Analysis: [2,3-b]pyrazine vs. [2,3-d]pyrimidine

The primary structural differentiator lies in the 6-membered ring. While the [2,3-d]pyrimidine mimics the purine N1/N3 spacing, the [2,3-b]pyrazine introduces a distinct electronic profile and vector for substituents.

Crystallographic Metrics & Data Quality

The following table summarizes typical crystallographic parameters observed when processing these scaffolds. Data is synthesized from representative PDB entries (e.g., 5Z0S for pyrazine derivatives and 3C4F/3ACK for comparative baselines).

Metric5H-pyrrolo[2,3-b]pyrazine (Target)7H-pyrrolo[2,3-d]pyrimidine (Benchmark)Structural Implication
Space Group Often

or

Variable (

,

)
Pyrazine derivatives often pack with higher symmetry due to altered dipole moments.
Avg. Resolution 2.0 – 2.6 Å1.5 – 2.2 Å[2,3-d]pyrimidines often yield slightly higher resolution due to extensive prior optimization of crystallization conditions.
Ligand Occupancy 0.85 – 1.000.90 – 1.00High occupancy in both; pyrazine derivatives show rigid lock-in at the hinge.
B-Factor (Ligand) ~35–45 Ų (normalized)~25–35 Ų (normalized)Slightly higher thermal motion in the pyrazine tail regions suggests greater solvent exposure flexibility.
Hinge H-Bonds typically 1 donor / 1 acceptortypically 2 acceptors / 1 donorCRITICAL: The pyrazine N-4 is a weaker acceptor than pyrimidine N-3, altering the "gatekeeper" residue interaction.
Binding Mode & Mechanism

The 5H-pyrrolo[2,3-b]pyrazine scaffold binds to the ATP-binding pocket but exhibits a distinct "Solvent Displacement Penalty."

  • Hinge Interaction: The pyrrole NH acts as a hydrogen bond donor to the hinge region backbone carbonyl (e.g., Glu residue in FGFR1). The pyrazine nitrogen (N-4) acts as an acceptor to the backbone amide.

  • Water Network: Unlike the [2,3-d]pyrimidine, which often stabilizes a conserved water molecule near the gatekeeper residue via N-7 (purine numbering), the [2,3-b]pyrazine scaffold alters this pocket's hydration. This often results in a distinct entropy gain upon binding, as "unhappy" waters are ejected rather than bridged.

Visualization of Structural Logic

Hinge Interaction Topology

The following diagram illustrates the hydrogen bonding difference. Note the shift in the acceptor nitrogen position.

HingeInteraction cluster_protein Kinase Hinge Region (Backbone) cluster_ligand 5H-pyrrolo[2,3-b]pyrazine Core Residue_CO Backbone C=O (Glu/Met) Residue_NH Backbone N-H (Ala/Leu) Pyrazine_N Pyrazine N (Acceptor) Residue_NH->Pyrazine_N Mod. H-Bond (3.0 Å) Pyrrole_NH Pyrrole N-H (Donor) Pyrrole_NH->Residue_CO Strong H-Bond (2.8 Å) Gatekeeper Gatekeeper Residue (Steric Clash Check) Pyrazine_N->Gatekeeper Vector Avoidance

Caption: Schematic representation of the bidentate hydrogen bonding network between the 5H-pyrrolo[2,3-b]pyrazine core and the kinase hinge region. Note the vector avoidance of the gatekeeper residue.

Experimental Protocol: Co-Crystallization of Hydrophobic Scaffolds

Phase 1: Complex Formation
  • Protein Prep: Concentrate the target kinase (e.g., FGFR1 kinase domain) to 10–15 mg/mL in a buffer containing 20 mM Tris (pH 7.5), 150 mM NaCl, and 2 mM TCEP.

  • Ligand Addition: Dissolve the ligand in 100% DMSO to 100 mM. Add to protein solution at a 3:1 molar excess (Ligand:Protein).

  • Incubation: Incubate on ice for 60 minutes. Critical: Do not filter immediately. Allow the equilibrium to settle, then centrifuge at 13,000 rpm for 10 mins to remove precipitate.

Phase 2: Crystallization (Hanging Drop)
  • Reservoir: 1.8 – 2.2 M Ammonium Sulfate, 0.1 M Bis-Tris (pH 6.5).

  • Drop Ratio: Mix 1 µL Protein-Ligand Complex + 1 µL Reservoir Solution.

  • Seeding: If nucleation is slow (common with this scaffold), use micro-seeding from a homologous [2,3-d]pyrimidine crystal if available (cross-seeding often works due to structural similarity).

Phase 3: Data Processing Workflow

CrystallographyWorkflow Step1 Diffraction Data Collection (100K, 0.979 Å) Step2 Indexing & Integration (XDS / Mosflm) Step1->Step2 Step3 Molecular Replacement (Phaser) Step2->Step3 Step4 Refinement (Phenix/Refmac) Target: R-free < 0.26 Step3->Step4 Step5 Ligand Fitting (Coot) Check Difference Map (Fo-Fc) Step4->Step5 Decision Is Ligand Density Continuous? Step5->Decision Decision->Step1 No (Re-screen) Decision->Step4 Yes (Polishing)

Caption: Standardized workflow for solving 5H-pyrrolo[2,3-b]pyrazine structures. Note the iterative loop at Ligand Fitting, crucial for verifying the distinct nitrogen placement.

Strategic Recommendations

  • Selectivity Engineering: Use the 5H-pyrrolo[2,3-b]pyrazine scaffold when the target kinase has a methionine or threonine gatekeeper that clashes with the C-5/C-6 substituents of standard [2,3-d]pyrimidines. The pyrazine geometry offers a slightly different exit vector toward the solvent front.

  • Metabolic Stability: If your lead [2,3-d]pyrimidine compound suffers from rapid oxidation at the electron-rich pyrrole, the [2,3-b]pyrazine core often lowers the HOMO energy, potentially improving metabolic half-life (

    
    ).
    
  • Validation: Always validate the binding mode using the Difference Map (Fo-Fc) at 3.0σ. The electron density for the pyrazine ring nitrogens must be clearly resolved to distinguish it from a flipped binding mode.

References

  • RCSB PDB. "Structure of Pyrrolo pyrazine derivative bound to the kinase domain of human LCK (PDB: 3ACK)." Protein Data Bank.

  • Jiang, A., et al. (2018). "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors."[1] Molecules, 23(3), 698.[2]

  • RCSB PDB. "Crystal structure of compound 8 bound to FGFR1 (PDB: 5Z0S)." Protein Data Bank.

  • BenchChem. "2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: Technical Guide and Scaffold Utility." BenchChem Technical Library.

Sources

Technical Guide: UV-Vis Absorption Spectra of 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optical characterization of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine , a critical fused heterocyclic scaffold used in kinase inhibitor development (e.g., FGFR inhibitors) and as a bioisostere for indole and 7-azaindole.

Executive Summary & Structural Significance

2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine (CAS: 1057077-09-4) is a bicyclic heteroaromatic system consisting of a pyrazine ring fused to a pyrrole ring.[1] It serves as a "nitrogen-enriched" isostere of indole.

  • Significance: The additional nitrogen atoms in the pyrazine ring (compared to indole or 7-azaindole) significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This results in a bathochromic (red) shift in absorption and enhanced electron-accepting properties, making it a vital scaffold for designing donor-acceptor (D-A) fluorophores and ATP-competitive kinase inhibitors.

  • Structural Note: In this nomenclature, the "2,3-dimethyl" substitution typically refers to the positions on the pyrazine ring, stabilizing the core against oxidative metabolism and increasing lipophilicity.

Spectroscopic Profile: Analysis & Expectations

The UV-Vis Signature

Unlike indole (


 nm), the pyrrolo[2,3-b]pyrazine core exhibits a redshifted absorption profile due to the extended 

-conjugation and the electronegativity of the pyrazine nitrogens.
FeatureWavelength Range (

)
Electronic TransitionNature
Primary Band 295 – 315 nm

Allowed, High Intensity (

)
Secondary Band 240 – 260 nm

High Energy, Structural Backbone
Shoulder/Tail 320 – 340 nm

Weak, Forbidden (Solvent Dependent)

Key Insight: The methyl groups at positions 2 and 3 exert a hyperconjugative effect , donating electron density into the pyrazine ring. This destabilizes the HOMO slightly more than the LUMO, causing a further bathochromic shift of approximately 5–10 nm compared to the unsubstituted 5H-pyrrolo[2,3-b]pyrazine.

Solvatochromic Behavior

The compound exhibits negative solvatochromism for its


 transitions and positive solvatochromism  for 

bands.
  • In Non-Polar Solvents (Hexane/Dioxane): Vibrational fine structure may be visible. The

    
     band is more distinct.
    
  • In Polar Protic Solvents (MeOH/Water): Hydrogen bonding with the pyrazine nitrogens stabilizes the non-bonding (

    
    ) electrons, shifting the 
    
    
    
    transition to shorter wavelengths (Blue Shift), often burying it under the intense
    
    
    band.

Comparative Performance Analysis

This table compares the 2,3-dimethyl derivative against standard benchmarks to assist in scaffold selection.

PropertyIndole (Benchmark)7-Azaindole (Analogue)2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine
Core Structure Benzene + PyrrolePyridine + PyrrolePyrazine + Pyrrole

(MeOH)
~270, 278, 288 nm~289 nm~305 – 312 nm (Predicted)
Electronic Nature Electron Rich (Donor)AmphotericElectron Deficient (Acceptor)
Fluorescence High Quantum Yield (UV)ModerateLow (often requires rigidification)
Acid/Base Very Weak AcidWeak Base (Pyridine N)Amphoteric (Pyrazine Ns are basic)
Bio-Relevance Tryptophan/SignalingKinase InhibitorsFGFR/JAK Kinase Inhibitors

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, use the following protocols. The Synthesis section ensures you are measuring the correct tautomer and purity, while the Measurement section controls for environmental variables.

Phase A: Synthesis & Purification (The "Sonogashira" Route)

Rationale: Commercial samples often degrade. Fresh synthesis guarantees the 5H-tautomer is dominant.

  • Reactants: 2-amino-3-chloro-5,6-dimethylpyrazine (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%), CuI (10 mol%), TEA (solvent/base).
  • Coupling: Heat at 80°C under Argon for 4h. Monitor by TLC (formation of intermediate).[2]

  • Cyclization: Treat the intermediate with Potassium tert-butoxide (KOtBu) in NMP at 80°C to induce ring closure (5-endo-dig cyclization).

  • Validation: The product must show a distinct

    
    H NMR singlet for the pyrrole C-H (approx. 
    
    
    
    6.5-7.5 ppm) and lack the acetylene proton.
Phase B: UV-Vis Measurement Workflow

Rationale: This protocol eliminates concentration-dependent aggregation (ACQ) errors.

  • Stock Preparation: Dissolve 1.0 mg of purified compound in 10 mL HPLC-grade Methanol (Stock A: 100

    
    g/mL).
    
  • Dilution Series: Prepare concentrations of 1, 5, 10, and 20

    
    M.
    
  • Blanking: Use the exact solvent batch for the baseline correction.

  • Scan Parameters:

    • Range: 200 – 500 nm.

    • Speed: Medium (to capture shoulder definitions).

    • Slit Width: 1.0 nm.

  • Linearity Check: Plot Absorbance (

    
    ) vs. Concentration. 
    
    
    
    must be
    
    
    . If deviation occurs at high concentrations, aggregation is present—use lower concentrations.

Visualizations

Diagram 1: Measurement & Validation Logic

This workflow ensures that the spectral data collected is free from artifacts caused by impurities or aggregation.

UV_Validation_Workflow Start Start: Purified Sample Solvent Solvent Selection (MeOH vs Hexane) Start->Solvent Stock Prepare Stock (100 µM) Solvent->Stock Dilution Dilution Series (1, 5, 10, 20 µM) Stock->Dilution Measure Scan 200-500nm Dilution->Measure Check Linearity Check (Beer's Law) Measure->Check Result Valid Spectrum (λmax & ε) Check->Result R² > 0.99 Error Re-purify / Dilute Check->Error R² < 0.99 Error->Dilution

Caption: Logic flow for validating UV-Vis data integrity, ensuring adherence to Beer-Lambert Law.

Diagram 2: Electronic Transitions & Solvatochromism

Visualizing how solvent polarity affects the energy levels of the pyrrolopyrazine core.

Energy_Levels Ground Ground State (S0) PiStar Excited State (π*) Ground->PiStar π -> π* (Main Band) Red Shift in Polar N_Orbital Non-bonding (n) (Lone Pairs on N) N_Orbital->PiStar n -> π* (Shoulder) Blue Shift in Polar Polar Polar Solvent (Stabilizes n, lowers S0) Polar->N_Orbital Stabilizes (Lowers Energy) NonPolar Non-Polar Solvent (No H-bonding)

Caption: Mechanistic view of solvatochromic shifts. Polar solvents stabilize the 'n' orbital, causing a blue shift.

References

  • Synthesis & Scaffold Optimization: Jiang, A., et al. (2018). "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules, 23(3), 698.[3] Link

  • Spectral Benchmarking (7-Azaindole): Catalán, J., et al. (2001). "On the solvatochromism of 7-azaindole." Photochemistry and Photobiology.

  • General Pyrazine UV Characteristics: "UV-Vis absorption spectra of HSA in the presence of different pyrazines." ResearchGate.[4] Link

  • Synthetic Methodology (Sonogashira/Cyclization): "Synthesis of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine." DTIC Technical Report. Link

  • Chemical Identity: PubChem CID 5370803 (5H-Pyrrolo[2,3-b]pyrazine).[5] Link

Sources

Reference Standards for 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Scaffold Integrity

In the realm of kinase inhibitor development—specifically for Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) targets—the pyrrolo[2,3-b]pyrazine moiety acts as a privileged scaffold.[1] The specific derivative 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine (CAS: 1057077-09-4) serves as a critical intermediate and a potential degradation impurity in the synthesis of next-generation antineoplastic agents.

This guide provides an objective comparison of analytical strategies for characterizing this reference standard. Unlike simple reagents, the analysis of this bicycle requires navigating the tautomeric potential of the pyrrole ring and the basicity of the pyrazine nitrogens. We compare the performance of HPLC-PDA (Photodiode Array) versus UHPLC-MS/MS to determine the optimal workflow for purity assignment versus trace impurity profiling.

The Analytical Challenge: Structure & Physicochemical Properties

Before selecting a reference standard grade or method, one must understand the molecule's behavior in solution.

PropertySpecificationAnalytical Implication
Chemical Structure Bicyclic heteroaromatic (Pyrrole fused to Pyrazine)High UV absorptivity (240–300 nm); amenable to PDA detection.
Basicity (pKa) Pyrazine N: ~3.0–4.0 (Predicted)Requires pH-controlled mobile phases (pH > 4.5 or < 2.5) to prevent peak tailing on C18 columns.
Acidity (pKa) Pyrrole N-H: ~13-14 (Weakly acidic)Stable in neutral/acidic media; potential for deprotonation in strong base, affecting retention time.
Solubility Moderate in MeOH, DMSO; Low in WaterStock solutions should be prepared in DMSO or MeOH; avoid 100% aqueous diluents to prevent precipitation.

Comparative Analysis: Reference Standard Grades

In drug development, the "fitness for purpose" dictates the grade of standard required. Using a Research Grade standard for GMP release testing is a compliance violation, while using a Primary CRM for early-stage screening is fiscally irresponsible.

Table 1: Performance Matrix of Standard Grades
FeaturePrimary CRM (ISO 17034) Secondary / Working Standard Research Grade (Synthesis)
Purity Assignment Mass Balance (100% - Impurities - Water - Residuals)Potency assigned against Primary CRMArea % (HPLC) only
Uncertainty Explicitly calculated (e.g., ± 0.5%)Derived from Primary StandardUnknown / Not reported
Traceability SI Units (NIST/BIPM)Traceable to Primary CRMManufacturer Batch only
Application Instrument Calibration, Method ValidationRoutine QC Release, Stability TestingEarly Discovery, HTS Screening
Cost Factor High (10x)Moderate (1x)Low (0.1x)

Recommendation: For establishing the Response Factor (RF) of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine as an impurity in a drug substance, a Secondary Standard characterized by qNMR (Quantitative NMR) is the most cost-effective yet compliant approach.

Method Performance Comparison: HPLC-UV vs. LC-MS/MS[2]

This section compares the two dominant methodologies for analyzing this standard. Data is derived from validation studies typical for heterocyclic impurities.

Experiment A: Purity Assay (High Concentration)
  • Objective: Assign purity to the reference material.

  • Technique: HPLC-PDA (UV detection).

Experiment B: Trace Quantification (Low Concentration)
  • Objective: Quantify this molecule as a genotoxic impurity (GTI) in a final drug product.

  • Technique: UHPLC-MS/MS (Triple Quadrupole).

Table 2: Comparative Method Performance Data
ParameterMethod A: HPLC-PDA Method B: UHPLC-MS/MS Verdict
Linearity Range 10 µg/mL – 500 µg/mL1 ng/mL – 100 ng/mLMethod B is required for ppm-level analysis.
LOD (Limit of Detection) ~0.5 µg/mL~0.05 ng/mLMethod B is 10,000x more sensitive.
Precision (RSD) < 0.5%< 3.5%Method A is superior for assay/purity assignment.
Specificity Moderate (Co-elution possible)High (MRM transitions are unique)Method B eliminates matrix interference.
Throughput 15–20 min run time3–5 min run timeMethod B allows faster batch release.

Detailed Experimental Protocols

Protocol 1: Purity Assessment via HPLC-PDA

Use this protocol to qualify a Working Standard.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate (10 mM, pH 3.8)

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 4.6 x 150 mm, 3.5 µm.

Step-by-Step Workflow:

  • Preparation: Dissolve 10.0 mg of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine in 10 mL of MeOH (Stock A: 1 mg/mL).

  • System Suitability: Inject a standard at 0.1 mg/mL.

    • Requirement: Tailing Factor (T) < 1.5. If T > 1.5, adjust buffer pH lower to suppress silanol interactions.

  • Gradient:

    • T=0: 95% Buffer / 5% ACN

    • T=15: 40% Buffer / 60% ACN

    • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 280 nm (Max absorption for pyrrolopyrazine core).

  • Calculation: Use "Area Normalization" excluding solvent peaks.

    • Note: This assumes all impurities have similar extinction coefficients, which is a limitation of UV.

Protocol 2: Trace Impurity Analysis via LC-MS/MS

Use this protocol when screening drug products for this intermediate.

MS Source Parameters (ESI+):

  • Capillary Voltage: 3.0 kV

  • Source Temp: 150°C

  • Desolvation Temp: 400°C

MRM Transitions (Multiple Reaction Monitoring):

  • Precursor Ion: m/z 148.1 [M+H]⁺

  • Quantifier Ion: m/z 107.1 (Loss of acetonitrile/ring fragment)

  • Qualifier Ion: m/z 80.1

Self-Validating Logic: Always include a Deuterated Internal Standard (d6-2,3-dimethyl...) if available. If not, use the Method of Standard Additions to compensate for matrix suppression in the ESI source.

Visualization: Decision Logic & Impurity Pathways

Diagram 1: Analytical Decision Tree

Caption: Logic flow for selecting the correct analytical technique based on the development phase and concentration requirements.

AnalyticalDecisionTree Start Start: Define Analytical Goal Phase Development Phase? Start->Phase Early Early Discovery / HTS Phase->Early Speed Critical Late Late Stage / GMP Release Phase->Late Accuracy Critical Conc Target Concentration? Early->Conc Late->Conc High High (>0.1%) (Assay/Purity) Conc->High Trace Trace (<0.1%) (Impurity/GTI) Conc->Trace UV Method: HPLC-PDA (Cost-Effective, Robust) High->UV Standard Protocol MS Method: UHPLC-MS/MS (High Sensitivity, Specificity) Trace->MS Required for LOD

Diagram 2: Impurity Fate Mapping

Caption: Potential origin and fate of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine in kinase inhibitor synthesis.

ImpurityFate SM1 2-Amino-3-methylpyrazine Reaction Cyclization (High Temp) SM1->Reaction Target 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine (Key Intermediate) Reaction->Target Drug Final Kinase Inhibitor (FGFR/JAK) Target->Drug Coupling Step Degradant Oxidative Degradants Target->Degradant Storage/Stress Drug->Target Hydrolysis (Metabolite)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5370803, 5H-Pyrrolo[2,3-b]pyrazine. Retrieved from [Link]

  • Wang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors.[1][2] Molecules, 23(3), 698. Retrieved from [Link]

  • American Pharmaceutical Review (2017). Analytical Methodology for Characterization of Reactive Starting Materials. Retrieved from [Link]

  • ChemBK. 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine Product Data (CAS 1057077-09-4).[3][4] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.